AR 231453
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKNTVAKIFYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223614 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733750-99-7 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733750-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AR-231453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-231453 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AR231453: A Comprehensive Technical Guide to its Mechanism of Action on GPR119
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR231453 is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its dual role in glucose homeostasis.[3] This receptor is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[4] Activation of GPR119 by agonists like AR231453 stimulates glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[5][6] This technical guide provides an in-depth overview of the mechanism of action of AR231453 on GPR119, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action
AR231453 functions as a GPR119 agonist.[1] GPR119 is a Class A GPCR that primarily couples to the stimulatory G protein, Gαs.[6][7] The binding of AR231453 to GPR119 initiates a conformational change in the receptor, leading to the activation of Gαs.[8] The activated Gαs, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4][6] The subsequent increase in intracellular cAMP levels acts as a critical second messenger, triggering downstream physiological effects.[4]
Recent cryo-electron microscopy (cryo-EM) structures of the human GPR119-Gs signaling complex bound to AR231453 have provided detailed insights into the agonist's binding mode.[8][9] These studies reveal that AR231453 and other agonists share a conserved binding mechanism within a hydrophobic pocket of the receptor.[8][9]
The primary physiological outcomes of GPR119 activation by AR231453 are:
-
Enhanced Glucose-Dependent Insulin Secretion: In pancreatic β-cells, the elevation of cAMP potentiates insulin release in a glucose-dependent manner.[1][10]
-
Stimulation of Incretin Hormone Release: In intestinal L-cells, increased cAMP levels trigger the secretion of incretin hormones, most notably GLP-1.[6][11] GLP-1 further contributes to glucose control by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying.[4]
Quantitative Data
The potency and efficacy of AR231453 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP Accumulation) | CHO cells expressing human GPR119 | 4.7 nM | [1] |
| EC50 (cAMP Accumulation) | HEK293 cells expressing GPR119 | 0.68 nM | [12] |
| EC50 (Insulin Release) | HIT-T15 cells | 3.5 nM | [1] |
| EC50 (Calcium Influx) | GLUTag cells | 0.11 µM | [11] |
| Binding Affinity (Ki) | Not Specified | 5.5 nM | [2] |
Table 1: In Vitro Potency and Affinity of AR231453
| Animal Model | Dosage | Effect | Reference |
| Mice | 20 mg/kg (oral) | Markedly improved oral glucose tolerance | [1] |
Table 2: In Vivo Efficacy of AR231453
Signaling Pathways and Visualizations
The activation of GPR119 by AR231453 initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GPR119 agonists. The following are generalized protocols for key experiments.
cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453.[3][13]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, and vehicle control. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the AR231453 concentration. Calculate the EC50 value using a suitable nonlinear regression model.
Caption: Experimental workflow for a cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line, such as HIT-T15 or MIN6 cells.[3]
Materials:
-
HIT-T15 or MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.8 mM)
-
AR231453
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Culture and Plating: Culture the insulin-secreting cells and seed them into 24-well plates. Allow them to grow to a suitable confluency.
-
Pre-incubation: Wash the cells with a glucose-free KRBH buffer and then pre-incubate them in KRBH buffer with low glucose (2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Compound Preparation: Prepare solutions of AR231453 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.
-
Cell Stimulation: Remove the pre-incubation buffer and add the prepared compound solutions to the respective wells. Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the AR231453 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Conclusion
AR231453 is a well-characterized and potent GPR119 agonist that enhances glucose-dependent insulin secretion and stimulates the release of incretin hormones through a cAMP-dependent signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery. The detailed understanding of AR231453's mechanism of action continues to inform the development of novel therapeutics targeting GPR119.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
The Role of AR231453 in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR231453 is a potent, selective, and orally available small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis.[2] Activation of GPR119 by AR231453 elicits a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect promotion of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3] This guide provides an in-depth technical overview of the role of AR231453 in insulin secretion, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Core Mechanism of Action
AR231453 functions as a GPR119 agonist. GPR119 is a Gαs-coupled receptor.[3] Upon binding of AR231453, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] In pancreatic β-cells, elevated cAMP levels amplify the glucose-dependent signaling cascade that results in the exocytosis of insulin-containing granules. This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia.[4] In intestinal L-cells, the same cAMP-mediated pathway stimulates the release of GLP-1, which in turn acts on β-cells to further enhance glucose-stimulated insulin secretion (GSIS).[2][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of AR231453 from various studies.
Table 1: In Vitro Activity of AR231453
| Assay Type | Cell Line / System | Parameter | Value (nM) | Reference |
| cAMP Accumulation | HEK293 (human GPR119) | EC₅₀ | 4.7 | [1] |
| cAMP Accumulation | HIT-T15 | EC₅₀ | 4.7 | [4] |
| Glucose-Stimulated Insulin Secretion (GSIS) | HIT-T15 | EC₅₀ | 3.5 | [1] |
| cAMP Accumulation | CHO (human GPR119) | EC₅₀ | 3.9 | [4] |
| cAMP Accumulation | CHO (mouse GPR119) | EC₅₀ | 66 | [4] |
| cAMP Accumulation | CHO (rat GPR119) | EC₅₀ | 40 | [4] |
Table 2: In Vivo Efficacy of AR231453
| Animal Model | Dosage (p.o.) | Effect | Reference |
| C57BL/6 Mice | 20 mg/kg | Markedly improved oral glucose tolerance. | [1] |
| Diabetic KK/Aʸ Mice | Not specified | Highly responsive to AR231453. | [5] |
| Diabetic C57BL/6 Mice | 10 mg/kg/day | Stimulated β-cell replication and improved islet graft function. | [2] |
| STZ-DIO Mice | 10-30 mg/kg | Lowered blood glucose in a 14-day study. | [4] |
Detailed Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453 in a cell line stably expressing the receptor (e.g., HEK293-hGPR119).
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX).
-
AR231453.
-
Forskolin (positive control).
-
DMSO (vehicle control).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
384-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well plate at a density of approximately 16,000 cells per well.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control.
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the AR231453 concentration. Calculate the EC₅₀ value using a suitable nonlinear regression model.[3]
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in isolated rodent islets.
Materials:
-
Isolated rodent islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB buffer (e.g., 3.3 mM or 5 mM glucose).
-
High glucose KRB buffer (e.g., 16.7 mM or 15 mM glucose).
-
AR231453.
-
GLP-1 (positive control).
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate batches of size-matched islets (e.g., 5-10 islets per tube) in low glucose KRB buffer for 30-60 minutes at 37°C to allow them to equilibrate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRB buffer (with and without AR231453/vehicle) and incubate for 30-60 minutes at 37°C. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Secretion: Replace the buffer with high glucose KRB buffer (with and without AR231453/vehicle/positive control) and incubate for 30-60 minutes at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize insulin secretion to islet number or DNA content. Compare the insulin secretion in the presence of AR231453 to the vehicle control under both low and high glucose conditions to determine the glucose-dependent effect.[6][7]
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the in vivo efficacy of AR231453 on glucose tolerance.
Materials:
-
Mice (e.g., C57BL/6).
-
AR231453 formulation for oral gavage.
-
Vehicle control.
-
Glucose solution (e.g., 20% dextrose).
-
Glucometer and test strips.
Procedure:
-
Fasting: Fast mice overnight (approximately 16-18 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.
-
Compound Administration: Administer AR231453 (e.g., 20 mg/kg) or vehicle via oral gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC between the AR231453-treated group and the vehicle-treated group. A significant reduction in the AUC indicates improved glucose tolerance.[8]
Conclusion
AR231453 demonstrates a significant role in promoting insulin secretion through the activation of GPR119. Its dual action on pancreatic β-cells and intestinal L-cells, combined with its glucose-dependent nature, underscores the therapeutic potential of GPR119 agonists for the treatment of type 2 diabetes. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of diabetes and metabolic disease drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. surgery.wisc.edu [surgery.wisc.edu]
- 8. mmpc.org [mmpc.org]
The Role of AR231453 in the Glucagon-Like Peptide-1 Release Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways initiated by AR231453 that culminate in GLP-1 secretion. We present a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field.
Introduction to AR231453 and GPR119
AR231453 is a small molecule agonist of GPR119, a class A G protein-coupled receptor.[1] GPR119 is primarily expressed in the pancreatic beta cells and intestinal L-cells.[2] Its activation has been shown to improve glycemic control by enhancing glucose-dependent insulin release and stimulating the secretion of GLP-1.[2][3] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon release, and delaying gastric emptying.[4] The therapeutic potential of GPR119 agonists like AR231453 lies in their ability to amplify the physiological incretin effect, which is often blunted in individuals with type 2 diabetes.[4]
The Molecular Mechanism of AR231453-Mediated GLP-1 Release
AR231453 activates GPR119 on enteroendocrine L-cells, initiating a cascade of intracellular signaling events that lead to the secretion of GLP-1. This process is primarily mediated through the canonical Gαs/cAMP pathway, with evidence also suggesting the involvement of intracellular calcium mobilization.
The Gαs/cAMP Signaling Pathway
The predominant mechanism of action for GPR119 agonists is the activation of the Gαs subunit of the heterotrimeric G protein.[3] Upon binding of AR231453 to GPR119, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] Elevated cAMP, in turn, activates Protein Kinase A (PKA) and potentially other downstream effectors like Exchange Protein Activated by cAMP (EPAC), culminating in the exocytosis of GLP-1-containing granules.[6] Studies have shown that AR231453 potently stimulates cAMP accumulation with an EC50 of 4.7 nM.[7]
The Role of Intracellular Calcium
In addition to the Gαs/cAMP pathway, evidence suggests that AR231453 can also induce an increase in intracellular calcium ([Ca2+]i).[8][9] This calcium mobilization is thought to be a key event in stimulus-secretion coupling in many endocrine cells, including L-cells.[10][11] The precise mechanism by which GPR119 activation by AR231453 leads to an increase in [Ca2+]i is still under investigation but may involve Gαq/11 signaling or crosstalk from the Gαs pathway. The rise in intracellular calcium, along with the activation of the cAMP pathway, creates a synergistic signal for robust GLP-1 secretion.[8]
Quantitative Data on AR231453 Activity
The following table summarizes the quantitative data for AR231453's effect on various cellular responses related to GLP-1 release.
| Parameter | Cell Line/System | Value | Reference |
| GLP-1 Release (EC50) | GLUTag cells (0 mM glucose) | 78 nM (95% CI: 23-268 nM) | [8] |
| GLUTag cells (10 mM glucose) | 17 nM (95% CI: 5-51 nM) | [8] | |
| GLUTag cells (15 mM glucose) | 56 nM | [8] | |
| cAMP Accumulation (EC50) | Cells transfected with human GPR119 | 4.7 nM | [5][7] |
| Intracellular Calcium Influx (EC50) | GLUTag cells | 0.11 µM | [8] |
| Insulin Release (EC50) | HIT-T15 cells | 3.5 nM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: AR231453 signaling pathway in enteroendocrine L-cells.
Caption: A typical experimental workflow for evaluating AR231453.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effect of AR231453 on GLP-1 release and related signaling events.
GLP-1 Secretion Assay in GLUTag Cells
This protocol is adapted from studies investigating GLP-1 release from the murine GLUTag enteroendocrine cell line.[8]
-
Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed GLUTag cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 48 hours.
-
Starvation: Prior to the experiment, wash the cells twice with serum-free DMEM and then incubate in serum-free DMEM for 2 hours.
-
Treatment: Prepare a Krebs-Ringer bicarbonate buffer (KRBB) containing the desired glucose concentration (e.g., 0 mM or 10 mM). Prepare serial dilutions of AR231453 in the KRBB.
-
Incubation: Aspirate the starvation medium and add the AR231453-containing KRBB to the cells. Incubate for 2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-IV inhibitor (e.g., sitagliptin) to the collected supernatant.
-
GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Plot the dose-response curve and calculate the EC50 value.
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes the measurement of intracellular calcium influx using a Fluorometric Imaging Plate Reader (FLIPR).[8]
-
Cell Preparation: Seed GLUTag cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of AR231453 at a higher concentration than the final desired concentration.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the AR231453 from the compound plate to the cell plate and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The peak fluorescence response is typically used for analysis. Plot the dose-response curve of the peak fluorescence versus the AR231453 concentration to determine the EC50.
In Vivo Evaluation of GLP-1 Release in Mice
This protocol outlines a method for assessing the in vivo effect of AR231453 on GLP-1 secretion in mice.[12]
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer AR231453 (e.g., 10 mg/kg) or vehicle control via oral gavage. In some studies, a DPP-IV inhibitor is co-administered to prevent GLP-1 degradation.
-
Glucose Challenge: After a set time following drug administration (e.g., 30 minutes), administer an oral glucose challenge (e.g., 2-3 g/kg).
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at various time points before and after the glucose challenge (e.g., 0, 2, 5, 10, 30 minutes). Collect the blood into tubes containing a DPP-IV inhibitor and an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
GLP-1 Measurement: Measure the active GLP-1 levels in the plasma using a specific ELISA kit.
-
Data Analysis: Plot the plasma GLP-1 concentrations over time for each treatment group. Calculate the area under the curve (AUC) for GLP-1 release and perform statistical analysis to compare the treatment groups.
Conclusion
AR231453 represents a significant tool for investigating the therapeutic potential of GPR119 agonism. Its ability to potently stimulate GLP-1 release through a well-defined signaling pathway underscores the importance of the GPR119/incretin axis in metabolic regulation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding of GPR119-mediated signaling and its application in the treatment of type 2 diabetes and other metabolic diseases. The continued exploration of compounds like AR231453 will be crucial in the development of novel therapies that leverage the body's own incretin system to achieve better glycemic control.
References
- 1. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery, characterization, and clinical development of the glucagon-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium affects insulin release and membrane potential in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate Increases Intracellular Calcium Levels and Enhances Growth Hormone Release from Rat Anterior Pituitary Cells via the G-Protein-Coupled Receptors GPR41 and 43 | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Downstream Signaling of AR231453 in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathways of AR231453, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), within pancreatic beta-cells. This document details the molecular mechanisms by which AR231453 modulates insulin secretion, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathway
AR231453 exerts its effects on pancreatic beta-cells by activating GPR119, a Gαs-coupled receptor.[1][2] This activation initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion (GSIS).[1][3] The primary intracellular second messenger involved is cyclic adenosine monophosphate (cAMP).[1][2]
The binding of AR231453 to GPR119 leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2] The subsequent rise in intracellular cAMP levels activates two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[2][4][5] Both PKA and EPAC play crucial roles in amplifying the insulin secretion response to elevated glucose levels.[4][5] This signaling pathway is a key mechanism for the regulation of glucose homeostasis.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of AR231453.
Table 1: In Vitro Efficacy of AR231453
| Assay | Cell Line/Islet Type | Parameter | Value |
| cAMP Accumulation | HIT-T15 cells | EC50 | 4.7 nM |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |
| Glucose-Stimulated Insulin Release | Rat Islets (at 15 mM glucose) | Concentration of AR231453 | 300 nM |
| Glucose-Stimulated Insulin Release | Mouse Islets | Glucose Range | 8-17 mM |
Table 2: In Vivo Efficacy of AR231453 in Mice
| Experiment | Animal Model | AR231453 Dose | Key Finding |
| Oral Glucose Tolerance Test | C57BL/6 mice | 20 mg/kg | Markedly improved glucose tolerance. |
| Insulin Response to Glucose Challenge | C57BL/6 mice | 20 mg/kg | Significantly elevated plasma insulin levels.[3] |
| Beta-cell Replication | Diabetic C57BL/6 mice with islet grafts | 10 mg/kg/day | Significantly higher percentage of insulin(+) and BrdU(+) beta-cells (21.5% ± 6.9% vs 5.6% ± 3.7% in vehicle).[7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of AR231453 and the workflows for key experimental procedures.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for conducting key experiments to investigate the effects of AR231453 on pancreatic beta-cells.
In Vitro cAMP Accumulation Assay
This protocol details the measurement of intracellular cAMP levels in a pancreatic beta-cell line (e.g., HIT-T15) in response to AR231453 stimulation.
Materials:
-
Pancreatic beta-cell line (e.g., HIT-T15)
-
Cell culture medium and supplements
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture HIT-T15 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C. d. Add the prepared AR231453 dilutions, forskolin, or vehicle control to the respective wells. e. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the assay buffer and lyse the cells according to the instructions of the cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method (e.g., ELISA, HTRF).
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the AR231453 concentration. Calculate the EC50 value using a non-linear regression model.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes the measurement of insulin secretion from isolated pancreatic islets or a beta-cell line in response to glucose and AR231453.[8][9][10]
Materials:
-
Isolated pancreatic islets or a beta-cell line (e.g., MIN6, INS-1)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
AR231453
-
DMSO (vehicle control)
-
Multi-well plates or microfuge tubes
-
Insulin ELISA kit
Procedure:
-
Islet/Cell Preparation: If using islets, isolate them from rodents and allow them to recover overnight in culture medium. If using a cell line, seed the cells in multi-well plates and grow to an appropriate confluency.
-
Pre-incubation: a. Wash the islets or cells twice with KRBH buffer containing low glucose. b. Pre-incubate the islets or cells in KRBH buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion: a. Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose, with or without various concentrations of AR231453 (and a vehicle control). b. Incubate for 1 hour at 37°C. c. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: a. Replace the buffer with KRBH buffer containing high glucose, with or without the same concentrations of AR231453 as in the basal step. b. Incubate for 1 hour at 37°C. c. Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the insulin concentration against the AR231453 concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of AR231453 on insulin secretion. The results can be expressed as fold-change over the respective basal or stimulated control.
Conclusion
AR231453 is a potent GPR119 agonist that enhances glucose-dependent insulin secretion from pancreatic beta-cells through a cAMP-mediated signaling pathway involving both PKA and EPAC. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of GPR119 agonists for the treatment of metabolic disorders such as type 2 diabetes. The provided visualizations of the signaling cascade and experimental workflows serve as a clear and concise reference for understanding the mechanism of action of AR231453.
References
- 1. A role for beta-cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucose-dependent insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. surgery.wisc.edu [surgery.wisc.edu]
AR231453: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of AR231453, a potent and selective G protein-coupled receptor 119 (GPR119) agonist. The information herein is intended to support research and drug development efforts targeting metabolic diseases.
Chemical Structure and Physicochemical Properties
AR231453 is a synthetic small molecule characterized by a complex heterocyclic structure. Its systematic IUPAC name is N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine[1].
Table 1: Chemical and Physicochemical Properties of AR231453
| Property | Value | Reference |
| Molecular Formula | C21H24FN7O5S | [2] |
| Molecular Weight | 505.52 g/mol | [2] |
| CAS Number | 733750-99-7 | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | Soluble in DMSO (25 mg/mL) | [2] |
| SMILES | CC(C)C1=NOC(C2CCN(C3=NC=NC(NC4=CC=C(S(=O)(C)=O)C=C4F)=C3--INVALID-LINK--=O)CC2)=N1 | [2] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 2 years | [2] |
Biological Activity and Mechanism of Action
AR231453 is a potent and highly selective agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells[1][3]. Its mechanism of action involves the activation of the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels[4]. This elevation in cAMP enhances glucose-dependent insulin secretion from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[3][4]. Due to its targeted action, AR231453 has been investigated as a potential therapeutic agent for type 2 diabetes.
Table 2: In Vitro Biological Activity of AR231453
| Assay | Cell Line/System | Parameter | Value | Reference |
| cAMP Accumulation | CHO cells (human GPR119) | EC50 | 4.7 nM | [5] |
| cAMP Accumulation | HEK293 cells (human GPR119) | EC50 | 0.7 µM | [5] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [5] |
| Insulin Release | Isolated mouse islets | - | Stimulates release at 8-17 mM glucose | [5] |
Table 3: In Vivo Biological Activity of AR231453
| Animal Model | Dosage and Administration | Effect | Reference |
| Mice | 20 mg/kg, oral gavage | Markedly improved oral glucose tolerance | [5] |
| Diabetic Mice | 10 mg/kg/day | Stimulated β-cell replication and improved islet graft function | [3] |
Signaling Pathway
The binding of AR231453 to GPR119 initiates a well-defined signaling cascade within the target cells. The following diagram illustrates this pathway.
References
- 1. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
The Discovery and Preclinical Profile of AR231453: A First-in-Class GPR119 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its activation offers a dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. This whitepaper provides a comprehensive technical overview of the discovery, history, and preclinical characterization of AR231453, the first potent and orally efficacious small molecule agonist of GPR119. We will delve into its synthesis, in vitro and in vivo pharmacology, and the key experimental methodologies used to elucidate its mechanism of action.
Introduction: The Promise of GPR119 in Metabolic Disease
GPR119 is a class A, rhodopsin-like G-protein coupled receptor predominantly expressed in pancreatic β-cells and gastrointestinal incretin-releasing cells.[1] The receptor is coupled to the Gαs signaling pathway, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP in β-cells enhances glucose-stimulated insulin secretion (GSIS), while in intestinal L-cells, it triggers the release of GLP-1 and glucose-dependent insulinotropic peptide (GIP).[3][4] This dual action makes GPR119 an attractive target for developing novel antihyperglycemic agents with a potentially low risk of hypoglycemia.
The Discovery of AR231453: From Screening Hit to Potent Agonist
AR231453, with the chemical name (2-fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl-[1][5][6]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine, was the first potent and orally active GPR119 agonist to be reported.[6][7] Its discovery by scientists at Arena Pharmaceuticals began with an initial inverse agonist screening hit.[6][7] Through a focused medicinal chemistry effort, this initial hit was optimized, leading to the identification of AR231453 as a highly potent and selective GPR119 agonist.[6]
Chemical Synthesis of AR231453
The synthesis of AR231453 was first described by Semple et al. in the Journal of Medicinal Chemistry. The synthesis involves a multi-step process, a general outline of which is presented below. For a detailed, step-by-step protocol, readers are referred to the original publication.
A key step in the synthesis involves the coupling of a substituted pyrimidine core with a piperidine moiety bearing an oxadiazole ring. The synthesis of the piperidine fragment generally starts from a protected piperidine-4-carboxylic acid, which is converted to the corresponding 3-isopropyl-[1][5][6]oxadiazole derivative. The pyrimidine core is typically synthesized from a di-chlorinated pyrimidine precursor, which allows for sequential substitution.
In Vitro and In Vivo Pharmacology of AR231453
AR231453 has been extensively characterized in a variety of in vitro and in vivo models, demonstrating its potency, selectivity, and efficacy as a GPR119 agonist.
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data for AR231453 from various preclinical studies.
Table 1: In Vitro Potency and Efficacy of AR231453
| Assay Type | Cell Line / Tissue | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |
| Insulin Release | Isolated mouse islets | - | Stimulates release at 8-17 mM glucose |
| GPR119 Affinity | - | Ki | 5.5 nM |
Data compiled from multiple sources.[6]
Table 2: In Vivo Efficacy of AR231453 in an Oral Glucose Tolerance Test (OGTT)
| Animal Model | Dosage (oral) | Effect |
| Mice | 20 mg/kg | Markedly improved glucose tolerance |
Data from MedchemExpress product information, citing Chu et al., 2007.[6]
Selectivity Profile
AR231453 has demonstrated high selectivity for GPR119. It was reported to be inactive when tested against a panel of over 230 other GPCRs, including all known pancreatic islet receptors.[6] This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize AR231453.
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453.
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in an appropriate medium until they reach 80-90% confluency.
-
Compound Preparation: Serial dilutions of AR231453 are prepared in an assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions) are also prepared.
-
Assay Procedure:
-
Cells are seeded into 384-well microplates.
-
The diluted compounds, positive control, and vehicle control are added to the respective wells.
-
The plates are incubated for a specified time (e.g., 30 minutes) at room temperature.
-
A cAMP detection kit (e.g., HTRF, FRET, or luminescence-based) is used to measure the intracellular cAMP levels according to the manufacturer's instructions.
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the AR231453 concentration. The EC50 value is calculated using a suitable nonlinear regression model.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line (e.g., MIN6 or HIT-T15 cells).
-
Cell Culture: MIN6 cells are seeded into a 96-well plate and cultured for 2 days.
-
Compound Preparation: Solutions of AR231453 at various concentrations are prepared in Krebs-Ringer Bicarbonate Buffer (KRBH) containing both low (e.g., 2.8 mM) and high (e.g., 16.8 mM) glucose concentrations. Vehicle controls for both glucose conditions are also prepared.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed twice with KRBH buffer.
-
The cells are pre-incubated in KRBH buffer with low glucose for a defined period.
-
The pre-incubation buffer is aspirated, and the compound solutions (in both low and high glucose) are added to the cells.
-
The plate is incubated for 1 hour at 37°C.
-
The supernatant is collected from each well.
-
-
Insulin Measurement: The insulin concentration in the collected supernatants is measured using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: The measured insulin concentration is plotted against the AR231453 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay assesses the effect of AR231453 on glucose disposal.
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimatization and Fasting: Animals are acclimated to the housing conditions and then fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: AR231453 (e.g., 20 mg/kg) or vehicle is administered orally by gavage.
-
Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a baseline blood glucose measurement is taken from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg) is administered orally by gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The blood glucose concentrations are plotted over time for both the AR231453-treated and vehicle-treated groups. The area under the curve (AUC) for glucose is calculated to quantify the overall improvement in glucose tolerance.
Visualizing the Molecular and Experimental Framework
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Workflow for GPR119 Agonist Characterization
Caption: A typical experimental workflow for GPR119 agonist discovery.
Logical Relationship in AR231453 Development
Caption: Logical progression of AR231453's development.
Conclusion and Future Perspectives
AR231453 was a landmark discovery in the field of GPR119 research, providing a critical tool for elucidating the receptor's role in glucose homeostasis and serving as a proof-of-concept for the therapeutic potential of GPR119 agonism. The preclinical data for AR231453 demonstrated potent, selective, and orally bioavailable activity, validating GPR119 as a druggable target for type 2 diabetes. While AR231453 itself did not progress to late-stage clinical trials, the insights gained from its discovery and characterization have paved the way for the development of second-generation GPR119 agonists with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of GPR119 and its agonists holds promise for the development of novel, safe, and effective treatments for metabolic diseases.
References
- 1. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective GPR119 Agonist: A Technical Guide to the Binding Affinity and Selectivity of AR231453
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of AR231453, a potent agonist for the G protein-coupled receptor 119 (GPR119). GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). AR231453 is a well-characterized small molecule agonist that has been instrumental in elucidating the physiological roles of GPR119.
Quantitative Analysis of AR231453 Activity at GPR119
The following tables summarize the key quantitative data defining the potency and efficacy of AR231453 in various in vitro assays.
Table 1: Binding Affinity and Functional Potency of AR231453 for GPR119
| Parameter | Value | Assay Type | Cell Line/System |
| Affinity | 5.5 nM | Not specified in source | Not specified in source[1] |
| EC₅₀ (cAMP Accumulation) | 4.7 nM | cAMP Accumulation Assay | HEK293 cells expressing human GPR119[2] |
| EC₅₀ (Insulin Release) | 3.5 nM | Glucose-Stimulated Insulin Secretion (GSIS) | HIT-T15 cells[2] |
Table 2: Selectivity Profile of AR231453
| Receptor Panel | Result | Method |
| >230 GPCRs | Inactive | Not specified in source[2] |
AR231453 demonstrates high selectivity for GPR119, showing no significant activity when screened against a large panel of over 230 other G protein-coupled receptors.[2] This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like AR231453 initiates a well-defined intracellular signaling cascade. The receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to promote insulin and GLP-1 secretion.
Figure 1. GPR119 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for assessing the binding affinity and functional activity of GPR119 agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing GPR119
-
Radiolabeled GPR119 ligand (e.g., a tritiated or iodinated agonist/antagonist)
-
Test compound (e.g., AR231453)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled GPR119 ligand)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound (AR231453) to the appropriate wells. Include wells for total binding (vehicle control) and non-specific binding (excess non-labeled ligand).
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to all wells.
-
Membrane Addition: Add the GPR119 membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay (HTRF)
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the GPR119 signaling pathway. A Homogeneous Time-Resolved Fluorescence (HTRF) format is commonly used for its high sensitivity and throughput.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium
-
Stimulation buffer
-
Test compound (e.g., AR231453)
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of AR231453 in stimulation buffer. Also prepare solutions of forskolin and DMSO.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm). Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of AR231453 to determine the EC₅₀.
Figure 3. Experimental workflow for a cAMP HTRF assay.
References
The Pharmacokinetics and Pharmacodynamics of AR231453: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 8, 2025
Abstract
AR231453 is a potent, selective, and orally available small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] Primarily expressed in pancreatic β-cells and intestinal L-cells, GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[3][4] Activation of GPR119 by AR231453 stimulates a dual pathway for glycemic control: the direct, glucose-dependent enhancement of insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3][4] This document provides a comprehensive technical overview of the publicly available pharmacokinetic and pharmacodynamic data on AR231453, including detailed experimental protocols and visual representations of its mechanism of action and relevant experimental workflows.
Pharmacodynamics
The primary pharmacodynamic effect of AR231453 is the activation of GPR119, a Gαs-coupled receptor. This activation initiates a signaling cascade that leads to the accumulation of intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced glucose-dependent insulin release and GLP-1 secretion.[1][2]
Mechanism of Action
AR231453 is highly selective for GPR119, showing no activity at over 230 other G protein-coupled receptors.[1] The binding of AR231453 to GPR119 leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[1] This increase in cAMP has two main downstream effects:
-
In pancreatic β-cells: Elevated cAMP enhances glucose-stimulated insulin secretion.
-
In intestinal L-cells: Increased cAMP stimulates the release of GLP-1, an incretin hormone that further potentiates insulin secretion from β-cells in a glucose-dependent manner.[3][4]
The activation of GPR119 by AR231453 has also been shown to stimulate β-cell replication, which could have long-term beneficial effects on islet function.[3]
In Vitro Potency
AR231453 has demonstrated high potency in various in vitro assays, as summarized in the table below.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation | HEK293 cells expressing human GPR119 | EC50 | 4.7 | [1] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 | [1] |
In Vivo Efficacy
In vivo studies in mouse models of diabetes have shown that oral administration of AR231453 leads to improved glucose tolerance and enhanced insulin secretion.
| Animal Model | Dosage | Administration | Key Findings | Reference |
| C57BL/6 Mice | 20 mg/kg | Oral, once | Markedly improved oral glucose tolerance. | [1] |
| Diabetic C57BL/6 Mice | 10 mg/kg/day | Daily | Stimulated β-cell replication and improved islet graft function. | [3][4] |
Pharmacokinetics
While AR231453 is consistently described as an "orally available" and "orally efficacious" compound, specific quantitative pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) are not publicly available in the reviewed literature. Similarly, detailed information on the metabolism and excretion of AR231453 has not been reported.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this document.
cAMP Accumulation Assay
This assay measures the ability of AR231453 to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human GPR119.
-
Protocol:
-
HEK293-hGPR119 cells are cultured to 80-90% confluency.
-
Cells are harvested and seeded into 384-well microplates.
-
Serial dilutions of AR231453 are prepared in an appropriate assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO) are also prepared.
-
The diluted compounds, positive control, and vehicle control are added to the respective wells.
-
The plate is incubated to allow for cAMP accumulation.
-
Intracellular cAMP levels are measured using a detection kit (e.g., HTRF, FRET, or luminescence-based).
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the AR231453 concentration to calculate the EC50 value.
References
- 1. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
AR231453: A Deep Dive into its Role in Incretin Hormone Secretion
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of AR231453, a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), and its significant role in the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of metabolic diseases, endocrinology, and pharmacology.
Executive Summary
AR231453 has emerged as a critical pharmacological tool for understanding the therapeutic potential of GPR119 activation in the context of type 2 diabetes and other metabolic disorders. Its primary mechanism of action involves the stimulation of GLP-1 and GIP release from enteroendocrine L-cells and K-cells in the gastrointestinal tract, respectively. This, in turn, leads to a cascade of beneficial metabolic effects, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying. The glucoregulatory effects of AR231453 are largely dependent on intact incretin receptor signaling, highlighting the indirect nature of its action on pancreatic beta-cells.
Core Mechanism of Action: The GPR119 Signaling Pathway
AR231453 exerts its effects by binding to and activating GPR119, a Gs alpha subunit-coupled receptor. This activation initiates a downstream signaling cascade that is central to its secretagogue activity.
Upon agonist binding, the Gs alpha subunit of the G protein dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets involved in the exocytosis of hormone-containing granules, ultimately resulting in the secretion of GLP-1 and GIP.
Quantitative Data on AR231453-Mediated Incretin Secretion
The following tables summarize the quantitative data from various preclinical studies investigating the effects of AR231453 on GLP-1 and GIP secretion.
Table 1: In Vitro Efficacy of AR231453 on GLP-1 Secretion
| Cell Line | Parameter | Value | Reference |
| GLUTag | EC50 | 56 nM | [1] |
| GLUTag | EC50 | 4.3 nM | [2] |
Note: The discrepancy in EC50 values may be attributed to differences in experimental conditions and assay methodologies.
Table 2: In Vitro Fold-Increase in GLP-1 Secretion with AR231453
| Cell/Tissue Model | AR231453 Concentration | Fold-Increase vs. Basal | Reference |
| Primary Murine Colonic Cultures | 100 nM | 4.6 | [3] |
| Primary Murine Ileal Cultures | 100 nM | 2.9 | [3] |
Table 3: In Vivo Effects of AR231453 on Plasma Incretin Levels in Mice
| Incretin | AR231453 Dose (Oral Gavage) | Fold-Increase vs. Vehicle | Time Point | Reference |
| Active GLP-1 | 10 mg/kg (+ sitagliptin) | ~6 | 2 min post-glucose | [2] |
| Total GIP | 10 mg/kg | Significantly Enhanced | 0-60 min post-glucose | [2][4] |
| Total GLP-1 | 20 mg/kg | Robustly Increased | Post-glucose challenge | [5] |
| Total GIP | 20 mg/kg | Not Significantly Increased | Post-glucose challenge | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to assess the activity of AR231453.
In Vitro GLP-1 Secretion Assay
This protocol is designed to measure GLP-1 secretion from an enteroendocrine L-cell model, such as GLUTag or STC-1 cells, in response to AR231453.
Key Reagents and Conditions:
-
Cell Lines: GLUTag, STC-1, or primary intestinal cultures.
-
AR231453: Typically dissolved in DMSO and diluted in assay buffer.
-
Assay Buffer: Serum-free DMEM or HEPES-based buffers, with or without glucose.
-
Incubation Time: Generally 1 to 2 hours at 37°C.
-
Detection Method: Commercially available GLP-1 ELISA kits (active or total).
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the effect of AR231453 on glucose homeostasis and incretin secretion in a physiological context.
Key Considerations:
-
Animal Models: C57BL/6 mice are commonly used. Genetically modified models (e.g., GPR119 knockout, incretin receptor knockout) are valuable for mechanistic studies.
-
AR231453 Formulation: Typically prepared in a vehicle such as 80% PEG400, 10% Tween 80, and 10% ethanol[6].
-
Blood Collection: Blood samples should be collected into tubes containing a DPP-4 inhibitor (for active GLP-1 measurement) and other protease inhibitors.
-
Hormone Measurement: Plasma GLP-1 and GIP levels are measured using specific ELISA or radioimmunoassay (RIA) kits.
Discussion and Future Directions
The data presented in this guide unequivocally demonstrate that AR231453 is a potent stimulator of both GLP-1 and GIP secretion. Its in vitro and in vivo activities are well-documented, providing a strong rationale for the exploration of GPR119 as a therapeutic target for type 2 diabetes.
However, it is noteworthy that some in vivo studies have shown a more pronounced effect of AR231453 on GLP-1 secretion compared to GIP secretion[5]. The reasons for this discrepancy are not fully understood but may relate to the differential expression and/or coupling efficiency of GPR119 in L-cells versus K-cells.
Future research in this area should focus on:
-
Elucidating the precise molecular mechanisms that differentiate GPR119 signaling in L-cells and K-cells.
-
Investigating the potential for synergistic effects when GPR119 agonists are co-administered with other antidiabetic agents, such as DPP-4 inhibitors.
-
Developing novel GPR119 agonists with improved pharmacokinetic and pharmacodynamic profiles for clinical development.
Conclusion
AR231453 has been instrumental in validating GPR119 as a key regulator of incretin hormone secretion. The comprehensive data and protocols outlined in this technical guide provide a solid foundation for further research and development in this promising area of metabolic disease therapy. The continued investigation of GPR119 and its agonists holds the potential to deliver novel and effective treatments for patients with type 2 diabetes and related metabolic disorders.
References
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AR231453 (in vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][4] Its activation by agonists like AR231453 initiates a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion from β-cells and indirect stimulation of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3][4] These effects are mediated through the Gαs signaling pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] AR231453 has been demonstrated to stimulate cAMP accumulation and enhance glucose-dependent insulin release in various cell-based models, making it a valuable tool for studying GPR119 signaling and function.[1][2][3]
Data Presentation: In Vitro Activity of AR231453
The following table summarizes the quantitative data for the GPR119 agonist AR231453 in key in vitro assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | - | EC50 | 4.7 nM | [2] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [2] |
| GPR119 Agonist Activity | - | EC50 | 4.7 - 9 nM | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by AR231453 and a typical experimental workflow for an in vitro assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR231453 in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising therapeutic target for type 2 diabetes.[2] Activation of GPR119 by AR231453 stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This cascade of events results in two primary beneficial effects for glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: AR231453 potentiates the release of insulin from pancreatic β-cells in the presence of elevated glucose levels.[5][6]
-
Increased Incretin Hormone Release: It stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin secretion and promotes satiety.[2][7]
These application notes provide a comprehensive overview of the use of AR231453 in preclinical diabetic mouse models, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
AR231453 acts as a GPR119 agonist. The binding of AR231453 to GPR119 on pancreatic β-cells and intestinal L-cells initiates a signaling cascade that ultimately leads to improved glucose homeostasis.
References
- 1. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphological characterization of systemic changes in KK-Ay mice as an animal model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. KK-Ay/TaJcl [clea-japan.com]
Application Notes and Protocols for AR231453 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR231453 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a compelling therapeutic target for type 2 diabetes and other metabolic disorders.[2][3] Activation of GPR119 by agonists like AR231453 has been shown to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), contributing to improved glucose homeostasis.[1][4][5] These application notes provide a summary of dosages and administration routes for AR231453 in preclinical animal models, along with detailed protocols for key in vivo experiments.
GPR119 Signaling Pathway
The binding of AR231453 to GPR119 on pancreatic β-cells and intestinal L-cells initiates a signaling cascade that results in the release of insulin and incretins, respectively. This process is primarily mediated through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Caption: GPR119 signaling pathway activated by AR231453.
Dosage and Administration in Animal Studies
AR231453 has been primarily evaluated in rodent models of diabetes and obesity. The oral route of administration is the most common, demonstrating its potential as an orally active therapeutic agent.[2][6]
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | 20 mg/kg | Oral | Enhanced glucose-dependent insulin release and improved oral glucose tolerance. | [6] |
| C57BL/6 Mice | 10 mg/kg/day | Oral | Stimulated β-cell replication and improved islet graft function. | [1] |
| Diabetic KK/Ay Mice | Not specified | Oral | Highly responsive to AR231453, indicating efficacy in a diabetic model. | [6] |
| GPR119-deficient Mice | 20 mg/kg | Oral | No effect on glucose tolerance, confirming GPR119 as the target. | [6] |
| Wild-type and Gpr119βcell-/- mice | 20 mg/kg | Oral | Increased plasma GLP-1 and insulin, and improved glucose tolerance in both genotypes. | [7][8] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for assessing the effect of AR231453 on glucose tolerance in mice.
Materials:
-
AR231453
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
D-glucose solution (e.g., 20% w/v)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
Procedure:
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer AR231453 or vehicle orally via gavage. A common dosage is 20 mg/kg.[6]
-
After a specified pretreatment time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein.[6]
-
Administer a glucose bolus orally (e.g., 2-3 g/kg).[6]
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
If plasma analysis is required, centrifuge the blood samples to separate plasma and store at -80°C for later analysis of insulin or GLP-1 levels.
-
Analyze the data by calculating the area under the curve (AUC) for glucose excursion.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Islet Graft Function and β-Cell Replication Study
This protocol is designed to evaluate the effect of AR231453 on the function and proliferation of transplanted pancreatic islets.
Materials:
-
AR231453
-
Vehicle
-
Bromodeoxyuridine (BrdU)
-
Diabetic recipient mice (e.g., chemically induced)
-
Syngeneic donor islets
-
Surgical instruments for islet transplantation
-
Insulin and BrdU immunofluorescence staining reagents
-
Confocal microscope
Procedure:
-
Induce diabetes in recipient mice (e.g., with streptozotocin).
-
Transplant a known number of syngeneic islets (e.g., 100 islets) under the kidney capsule of each diabetic recipient mouse.[1]
-
From the day of transplantation, administer AR231453 (e.g., 10 mg/kg/day) and BrdU daily.[1] A control group should receive vehicle and BrdU.
-
Monitor islet graft function by measuring non-fasting blood glucose levels regularly.
-
At the end of the study period (e.g., 4 weeks), perform a nephrectomy to remove the kidney bearing the islet graft.[1]
-
Process the islet graft for immunofluorescence staining.
-
Perform co-staining for insulin and BrdU to identify replicated β-cells.
-
Quantify the percentage of insulin-positive and BrdU-positive β-cells using a confocal microscope.
-
Plasma samples can also be collected to measure active GLP-1 levels.[1]
Concluding Remarks
AR231453 has demonstrated significant potential in preclinical animal models for the treatment of type 2 diabetes. Its mechanism of action, involving the dual stimulation of insulin and GLP-1 secretion, makes it an attractive therapeutic candidate. The provided dosages and protocols offer a foundation for researchers to design and execute further studies to explore the full therapeutic utility of AR231453 and other GPR119 agonists. It is important to note that while preclinical results are promising, the translation of these findings to human subjects has been challenging, with some studies suggesting the hypoglycemic effects of GPR119 agonists may be modest and largely indirect, relying on GLP-1 secretion.[5] Further research is warranted to fully elucidate the therapeutic potential of targeting GPR119.
References
- 1. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Measuring AR231453 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by an agonist like AR231453 initiates a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from β-cells and the indirect stimulation of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] Both of these actions are mediated through the Gαs signaling pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] These application notes provide detailed protocols for various cell-based assays to measure the activity of AR231453.
Data Presentation: In Vitro Activity of AR231453
The following table summarizes the quantitative data for the GPR119 agonist AR231453 in key cell-based assays.
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM[1] |
| cAMP Accumulation | GLUTag-Fla | EC50 | 4.3 nM[3] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM[1] |
| GLP-1 Secretion | GLUTag cells | EC50 | Not explicitly stated, but significant stimulation observed at various concentrations.[3][4] |
| Intracellular Calcium Mobilization | GLUTag cells | EC50 | 0.11 µM[4] |
| β-cell Replication | Mouse Islets | % of insulin(+) and BrdU(+) β cells | 21.5% ± 6.9% (AR231453-treated) vs. 5.6% ± 3.7% (vehicle-treated)[5] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453. A common method involves using HEK293 cells stably expressing human GPR119.[1]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based kits)
-
96-well or 384-well microplates
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well and culture for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Assay Procedure: a. On the day of the assay, aspirate the culture medium. b. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for 30 minutes at room temperature to prevent cAMP degradation. c. Add the diluted compounds, positive control, and vehicle control to the respective wells. d. Incubate the plate for 30 minutes at room temperature.[6] e. Lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the AR231453 concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).[1]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line, such as MIN6 or HIT-T15 cells.[1]
Materials:
-
MIN6 or HIT-T15 cells
-
Cell culture medium (e.g., DMEM with 15% FBS, 5.5 mM glucose, β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM NaHCO3, 16 mM HEPES, 2.5 mM CaCl2, and 0.1% BSA, pH 7.4.
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBH)
-
AR231453
-
DMSO (vehicle control)
-
Insulin ELISA kit
-
96-well plates
Protocol:
-
Cell Culture: Culture MIN6 or HIT-T15 cells in the appropriate medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000 cells per well and culture for 2 days.
-
Cell Washing and Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRBH buffer. Then, pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 30 minutes at 37°C.[1]
-
Compound Preparation: Prepare solutions of AR231453 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.7 mM) glucose. Include vehicle controls for both glucose conditions.
-
Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C.[1]
-
Supernatant Collection: After incubation, collect the supernatants from each well. It is recommended to centrifuge the plate at a low speed (e.g., 800 x g) to pellet any detached cells before transferring the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the AR231453 concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.
GLP-1 Secretion Assay
This protocol is for measuring GLP-1 secretion from the murine enteroendocrine cell line, GLUTag.[4]
Materials:
-
GLUTag cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Dipeptidyl peptidase-IV (DPP-IV) inhibitor (to prevent GLP-1 degradation)
-
AR231453
-
Forskolin/IBMX (positive control)
-
DMSO (vehicle control)
-
GLP-1 ELISA kit
-
24-well or 96-well plates (poly-D-Lysine coated)
Protocol:
-
Cell Culture: Culture GLUTag cells in the appropriate medium.
-
Cell Seeding: Seed cells into poly-D-Lysine coated 24-well or 96-well plates and culture overnight.
-
Cell Washing: On the day of the assay, wash the cells twice with KRB buffer.
-
Compound Treatment: Incubate the cells with KRB buffer containing a DPP-IV inhibitor and various concentrations of AR231453 for 2-4 hours at 37°C.[4][7] Include positive and vehicle controls.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the AR231453 concentration to determine the dose-dependent effect on GLP-1 secretion.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to AR231453, for instance in GLUTag cells.[4]
Materials:
-
GLUTag cells
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Krebs buffer)
-
AR231453
-
Ionomycin or ATP (positive control)
-
DMSO (vehicle control)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Seeding: Seed GLUTag cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer. b. Remove the culture medium from the cells and add the dye-loading solution. c. Incubate for 30-60 minutes at 37°C.
-
Cell Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Calcium Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence for a short period. c. Inject the AR231453 solution at various concentrations and continue to measure the fluorescence signal over time. d. Inject a positive control (e.g., ionomycin) at the end of the experiment to determine the maximum calcium response.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the AR231453 concentration to generate a dose-response curve and calculate the EC50.
β-cell Replication Assay (BrdU Incorporation)
This assay measures the proliferation of pancreatic β-cells by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA. This protocol is an in vitro adaptation of in vivo studies.[5]
Materials:
-
Isolated mouse or rat islets, or a β-cell line (e.g., INS-1)
-
Cell culture medium
-
BrdU labeling solution
-
AR231453
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Anti-insulin antibody
-
DAPI (for nuclear staining)
-
Microscopy slides or plates
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: a. Culture islets or β-cells in the appropriate medium. b. Treat the cells with AR231453 or vehicle control for a desired period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for an additional 4-24 hours.[8][9]
-
Cell Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). c. Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
DNA Denaturation: Treat the cells with an acid (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU. Neutralize with a basic solution (e.g., 0.1 M sodium borate buffer).
-
Immunostaining: a. Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS). b. Incubate with primary antibodies against BrdU and insulin. c. Wash and incubate with appropriate fluorescently labeled secondary antibodies. d. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of insulin-positive cells that are also positive for BrdU. c. The percentage of BrdU-positive β-cells is a measure of cell replication. Compare the percentage in AR231453-treated cells to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for cAMP Accumulation Assay Using AR231453
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] Its activation on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[1][2][3] These effects are primarily mediated through the Gαs signaling pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
AR231453 is a potent and selective GPR119 agonist that has been instrumental in studying the therapeutic potential of this receptor.[1][2] This document provides a detailed protocol for a cAMP accumulation assay using AR231453, enabling researchers to quantify the activation of GPR119 in a cell-based system.
GPR119 Signaling Pathway
The binding of an agonist like AR231453 to GPR119 initiates a signaling cascade that results in the production of cAMP. This second messenger, in turn, activates downstream effectors to elicit a physiological response.
Caption: GPR119 signaling cascade upon agonist binding.
Quantitative Data Summary
The following table summarizes the in vitro activity of AR231453 in cAMP accumulation and other relevant assays from various studies.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM | [1] |
| cAMP Accumulation | CHO (human GPR119) | EC50 | 3.0 nM | [4] |
| cAMP Accumulation | GLUTag cells | EC50 | 4.3 nM | [5] |
| cAMP Accumulation | Not specified | EC50 | 0.68 nM | [1] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [4] |
| Insulin Release | Isolated mouse islets | - | Stimulates release at 8-17 mM glucose | [4] |
| Luciferase Reporter | HEK293 (human GPR119) | pEC50 | 6.15 | [6] |
| Melanophore Assay | Xenopus dermal melanophore (human GPR119) | pEC50 | 9.19 | [6] |
Experimental Protocol: cAMP Accumulation Assay
This protocol details a common method for measuring intracellular cAMP levels in response to GPR119 activation by AR231453 using a homogenous time-resolved fluorescence (HTRF) assay.
Materials
-
Cells: HEK293 or CHO cells stably expressing human GPR119.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: Stimulation buffer (e.g., HBSS or PBS with Ca2+/Mg2+) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).[7]
-
Test Compound: AR231453.
-
Positive Control: Forskolin (a direct activator of adenylyl cyclase).[1]
-
Vehicle Control: DMSO.
-
cAMP Detection Kit: A competitive immunoassay kit based on HTRF, such as those from Revvity or Cisbio.
-
Microplates: 384-well, low-volume, white, opaque plates.
Experimental Workflow
Caption: Workflow for the cAMP accumulation assay.
Step-by-Step Procedure
-
Cell Culture: Culture HEK293 or CHO cells expressing GPR119 in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Dissociate the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer containing a PDE inhibitor like IBMX.
-
Seed the cells into a 384-well plate at a density of approximately 5,000-10,000 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of AR231453 in DMSO.
-
Perform serial dilutions of AR231453 in assay buffer to create a dose-response curve (e.g., from 1 pM to 10 µM).
-
Prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit. This typically involves adding a lysis buffer containing the HTRF detection reagents (e.g., a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody).
-
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals (665 nm / 620 nm) and multiply by 10,000.
-
Generate a dose-response curve by plotting the HTRF signal against the logarithm of the AR231453 concentration.
-
Calculate the EC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic fit).[1]
-
Conclusion
This application note provides a comprehensive guide for performing a cAMP accumulation assay to characterize the activity of the GPR119 agonist AR231453. The detailed protocol and supporting information will enable researchers to reliably assess the potency and efficacy of compounds targeting this important receptor for the treatment of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. AR231453 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for AR231453 in High-Throughput Screening for GPR119 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: direct stimulation of glucose-dependent insulin secretion and indirect stimulation of insulin release through the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] Both actions are mediated by the Gαs signaling pathway, which activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP).[1] AR231453 is a potent and selective synthetic agonist of GPR119, making it an invaluable tool for studying GPR119 signaling and for the high-throughput screening (HTS) of novel GPR119 modulators.[1][3] These application notes provide detailed protocols for utilizing AR231453 in key cell-based assays for the identification and characterization of GPR119 agonists.
Data Presentation: In Vitro Activity of AR231453
The following table summarizes the quantitative data for the GPR119 agonist AR231453 in various in vitro assays.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 | [1][3] |
| cAMP Accumulation | Not specified | EC50 | 0.68 | [1] |
| cAMP Accumulation | HIT-T15 | IC50 | 4.7 | [4] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 | [1][3] |
| GLP-1 Secretion | GLUTag cells | EC50 | 56 | [5] |
| Calcium Influx | GLUTag cells | EC50 | 110 | [5] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as AR231453 initiates a signaling cascade that is primarily coupled to the Gαs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then trigger downstream effects that are cell-type specific. In pancreatic β-cells, this results in enhanced glucose-dependent insulin secretion. In intestinal L-cells, it stimulates the release of incretin hormones like GLP-1.
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Protocols
High-Throughput Screening (HTS) Workflow for GPR119 Modulators
A typical HTS campaign to identify novel GPR119 modulators, such as agonists or positive allosteric modulators (PAMs), involves several stages, from initial compound screening to hit confirmation and further characterization.
Caption: High-throughput screening workflow for GPR119 modulators.
cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels following GPR119 activation by AR231453 or test compounds. A common method utilizes HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)[1]
-
384-well microplates[1]
Protocol:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.[1]
-
Cell Plating: Harvest the cells and seed them into 384-well microplates at a density optimized for your specific cAMP assay kit. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of AR231453 and test compounds in an appropriate assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).[1]
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells of the 384-well plate.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow for GPR119 activation and cAMP production.
-
cAMP Detection: Following incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate using a plate reader compatible with the chosen detection technology (e.g., HTRF, fluorescence, or luminescence).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line, such as MIN6 or HIT-T15 cells.[1]
Materials:
-
MIN6 or HIT-T15 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.8 mM)
-
AR231453
-
Insulin ELISA kit
Protocol:
-
Cell Culture and Plating: Culture the insulin-secreting cells to 80-90% confluency and seed them into 24- or 96-well plates. Allow the cells to attach and grow for 48 hours.
-
Pre-incubation: Gently wash the cells twice with a glucose-free buffer (e.g., KRBH). Then, pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Compound Treatment: After pre-incubation, replace the buffer with fresh KRBH containing either low or high glucose, along with serial dilutions of AR231453 or test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 1-2 hours at 37°C to stimulate insulin secretion.
-
Supernatant Collection: Carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.[1]
-
Data Analysis: Plot the measured insulin concentration against the compound concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.[1]
Conclusion
AR231453 is a critical pharmacological tool for the study of GPR119. The protocols outlined above provide a framework for utilizing AR231453 in high-throughput screening campaigns to discover and characterize novel GPR119 modulators. These assays, from initial hit identification in a cAMP screen to functional validation in a GSIS assay, are essential for advancing the development of new therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AR231453 | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preparing AR231453 Stock Solutions for Cell Culture: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
AR231453 is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This cascade ultimately enhances glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), making GPR119 a promising therapeutic target for type 2 diabetes.[3][5]
This application note provides a detailed protocol for the preparation of AR231453 stock solutions for use in cell culture-based assays. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results.
AR231453 Properties
A summary of the key chemical and biological properties of AR231453 is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₄FN₇O₅S | [1] |
| Molecular Weight | 505.52 g/mol | [2] |
| Appearance | Solid, light yellow to yellow powder | [2] |
| Purity | >99% | [1] |
| Solubility | Soluble in DMSO to 100 mM[1] or 25 mg/mL (~49.45 mM)[2] | [1][2] |
| Biological Activity | Potent and selective GPR119 agonist | [1][2] |
| EC₅₀ (cAMP accumulation) | 0.68 nM to 4.7 nM | [1][2] |
| EC₅₀ (Insulin Release) | 3.5 nM (HIT-T15 cells) | [2] |
Experimental Protocols
Materials and Equipment
-
AR231453 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of AR231453 in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing AR231453: Accurately weigh the desired amount of AR231453 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.055 mg of AR231453.
-
Dissolving in DMSO: Add the weighed AR231453 powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 5.055 mg of AR231453, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution until the AR231453 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2] When stored at -80°C, the stock solution is stable for up to two years. At -20°C, it is stable for up to one year.[2]
Preparation of Working Solutions
It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should ideally be below 0.5%, and a vehicle control with the same DMSO concentration should always be included in experiments.
This protocol describes a serial dilution method to prepare working solutions from the 10 mM stock.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium (a 1:100 dilution). Mix thoroughly by gentle pipetting.
-
Serial Dilutions: Perform a series of dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, to prepare a 1 µM working solution, you can add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Final Application: Add the prepared working solutions to your cell cultures. Ensure the final volume of the added working solution does not significantly alter the total volume of the cell culture medium.
Example Dilution Series:
| Desired Final Concentration (nM) | Preparation from 100 µM Intermediate | Final DMSO Concentration (%) |
| 1000 | 10 µL into 990 µL of medium | 0.01 |
| 100 | 1 µL into 999 µL of medium | 0.001 |
| 10 | 10 µL of 1 µM into 990 µL of medium | 0.0001 |
| 1 | 1 µL of 1 µM into 999 µL of medium | 0.00001 |
Diagrams
Caption: GPR119 signaling pathway upon AR231453 binding.
Caption: Workflow for preparing AR231453 stock and working solutions.
References
Application of AR231453 in Islet Perifusion Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3][4] GPR119 is expressed in pancreatic β-cells and intestinal L-cells.[5] Its activation in β-cells leads to a glucose-dependent increase in insulin secretion, making it a promising target for the treatment of type 2 diabetes.[1][4][6] Islet perifusion is a dynamic in vitro technique that allows for the precise measurement of hormone secretion from pancreatic islets in response to various stimuli over time.[7][8][9][10][11][12] This document provides detailed application notes and protocols for the use of AR231453 in islet perifusion experiments to characterize its effects on insulin secretion.
Mechanism of Action of AR231453 in Pancreatic β-Cells
AR231453 stimulates insulin release from pancreatic β-cells by activating the GPR119 signaling pathway. This pathway involves the coupling of GPR119 to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, potentiates glucose-stimulated insulin secretion. A key characteristic of AR231453's action is its glucose dependency, meaning it enhances insulin secretion primarily in the presence of elevated glucose concentrations, thereby minimizing the risk of hypoglycemia.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of AR231453 on insulin release from various in vitro models.
Table 1: In Vitro Efficacy of AR231453 on Insulin Release
| Cell Line/Islet Type | Agonist | EC₅₀ (Insulin Release) | Glucose Concentration | Reference |
| HIT-T15 Cells | AR231453 | 3.5 nM | Not Specified | [1][5] |
| Rat Islets | AR231453 | 300 nM (significant enhancement) | 15 mM | [1][5] |
| Mouse Islets | AR231453 | Stimulatory effect | 8-17 mM | [1][5] |
Table 2: Glucose-Dependent Insulin Release in Rat Islets
| Treatment | Glucose Concentration | Insulin Release | Reference |
| AR231453 (300 nM) | 5 mM | No significant effect | [1][5] |
| AR231453 (300 nM) | 15 mM | Significant enhancement | [1][5] |
Experimental Protocols
I. Islet Isolation
Standard collagenase-based methods for islet isolation from mice or rats should be followed. After isolation, islets should be cultured overnight to allow for recovery before the perifusion experiment.
II. Islet Perifusion Protocol using AR231453
This protocol is designed to assess the effect of AR231453 on glucose-stimulated insulin secretion (GSIS).
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
AR231453 stock solution (in DMSO)
-
Perifusion system (including perifusion chambers, peristaltic pump, fraction collector, and water bath at 37°C)
-
Insulin RIA or ELISA kit
Procedure:
-
Islet Preparation: Hand-pick a sufficient number of islets of similar size (e.g., 50-100 islets per chamber).
-
Perifusion System Setup:
-
Islet Loading: Gently load the prepared islets into the perifusion chambers.
-
Equilibration Phase: Perifuse the islets with KRBB containing low glucose for 30-60 minutes to establish a stable baseline of insulin secretion.
-
Basal Secretion: Collect fractions (e.g., every 1-5 minutes) for 10-15 minutes to measure basal insulin secretion in low glucose.
-
Stimulation Phase 1 (High Glucose): Switch the perifusion buffer to KRBB containing high glucose. Collect fractions for 20-30 minutes to observe the first and second phases of glucose-stimulated insulin secretion.
-
Stimulation Phase 2 (High Glucose + AR231453): Switch to KRBB containing high glucose and the desired concentration of AR231453 (e.g., 100 nM, 300 nM, 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%). Perifuse for 20-30 minutes.
-
Washout Phase: Switch back to KRBB with high glucose alone to observe the washout of the compound's effect.
-
Return to Basal: Finally, switch back to KRBB with low glucose to allow insulin secretion to return to baseline.
-
Sample Analysis: Measure the insulin concentration in the collected fractions using an appropriate immunoassay.
Visualizations
Caption: GPR119 signaling pathway activated by AR231453 in pancreatic β-cells.
Caption: Experimental workflow for islet perifusion with AR231453.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]
- 9. Islets perifusion with automated fraction collector – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
Application Notes and Protocols for Measuring GLP-1 Secretion in Response to AR231453
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the intestine following nutrient ingestion.[1] It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[1][2] Consequently, enhancing endogenous GLP-1 secretion is a key therapeutic strategy for type 2 diabetes and obesity.[1]
G protein-coupled receptor 119 (GPR119) has emerged as a promising drug target as it is predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][3][4][5] Activation of GPR119 stimulates a dual mechanism: direct stimulation of insulin secretion and indirect stimulation via the release of incretin hormones like GLP-1.[5] AR231453 is a potent, specific, and orally available GPR119 agonist that has been demonstrated to enhance glucose-dependent insulin secretion and stimulate the release of GLP-1.[4][6][7] These application notes provide detailed protocols for measuring GLP-1 secretion in response to AR231453 in both in vitro and in vivo models.
GPR119 Signaling Pathway
GPR119 is a Gαs protein-coupled receptor.[1][5] Upon binding of an agonist such as AR231453, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This rise in cAMP is a key second messenger that initiates downstream signaling cascades, ultimately culminating in the exocytosis of GLP-1-containing granules from the L-cell.
References
- 1. benchchem.com [benchchem.com]
- 2. mercodia.com [mercodia.com]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Notes and Protocols for Studying GPR119 Receptor Trafficking with AR231453
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AR231453, a potent and selective agonist, to study the trafficking of the G protein-coupled receptor 119 (GPR119). This document includes detailed experimental protocols, quantitative data, and visual diagrams of the signaling pathway and experimental workflows.
Introduction to GPR119 and AR231453
G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation plays a crucial role in glucose homeostasis, making it an attractive therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] GPR119 primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3] This signaling cascade stimulates glucose-dependent insulin release and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][4][5]
AR231453 is a potent, specific, and orally available agonist for GPR119.[6][7] It has been demonstrated to stimulate cAMP accumulation and enhance glucose-dependent insulin release in various cellular models, making it an invaluable tool for investigating GPR119 signaling and function.[3][5][6] Understanding the trafficking of GPR119 in response to agonist stimulation is critical for elucidating the mechanisms of receptor desensitization, internalization, and resensitization, which are key factors in the development of novel therapeutics.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist such as AR231453 initiates a signaling cascade that primarily involves the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to physiological responses such as insulin and GLP-1 secretion.
Quantitative Data for AR231453
The following table summarizes the in vitro activity of AR231453 in key cell-based assays. This data is essential for designing experiments and interpreting results related to GPR119 activation.
| Assay Type | Cell Line | Parameter | Value (EC50) | Reference |
| cAMP Accumulation | Not Specified | EC50 | 0.68 nM | [3] |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM | [3][6] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | [3][6] |
| β-arrestin Recruitment | U2OS (human GPR119) | EC50 | Not explicitly stated, but AR231453 showed 166-fold higher potency than OEA. | [8] |
Experimental Workflow for Studying GPR119 Trafficking
The study of GPR119 receptor trafficking typically involves several key steps, from cell line preparation to data analysis. The following diagram outlines a general workflow for investigating agonist-induced receptor internalization.
Detailed Experimental Protocols
GPR119 Internalization Assay using Fluorescence Microscopy
This protocol describes a method to visualize and quantify the internalization of GPR119 in response to AR231453 stimulation using fluorescence microscopy. This assay typically utilizes a cell line stably expressing GPR119 with an N-terminal epitope tag (e.g., FLAG or HA) or a fluorescent protein tag (e.g., GFP).
Materials:
-
HEK293 cells stably expressing N-terminally tagged GPR119 (e.g., FLAG-GPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom confocal dishes or multi-well plates
-
AR231453
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the epitope tag (e.g., anti-FLAG antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed the HEK293-FLAG-GPR119 cells onto glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Agonist Stimulation:
-
Prepare a stock solution of AR231453 in DMSO.
-
On the day of the experiment, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Treat the cells with the desired concentrations of AR231453 (e.g., 0.1 nM to 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a vehicle control group.
-
-
Fixation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining (for non-live cell imaging):
-
To stain for total receptor (surface and internalized), permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For staining only surface receptors, omit the permeabilization step.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-FLAG antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount a coverslip onto the dish using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a confocal microscope. Capture images of the fluorescently labeled receptors and nuclei.
-
Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments using image analysis software (e.g., ImageJ).
-
GPR119 Internalization Assay using Flow Cytometry
This protocol provides a quantitative method to measure the decrease in cell surface GPR119 levels following agonist stimulation, which is indicative of receptor internalization.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged GPR119
-
Cell culture medium
-
Non-enzymatic cell dissociation solution (e.g., EDTA-based)
-
AR231453
-
Vehicle control (e.g., DMSO)
-
FACS buffer (e.g., PBS with 2% FBS)
-
FITC-conjugated anti-FLAG M2 antibody
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293-FLAG-GPR119 cells to 80-90% confluency.
-
Treat the cells with various concentrations of AR231453 or vehicle for the desired time at 37°C in suspension or directly in the culture plate.
-
-
Cell Harvesting and Staining:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a FITC-conjugated anti-FLAG antibody.
-
Incubate on ice for 30-60 minutes in the dark to label the surface-expressed receptors.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Just before analysis, add a viability dye like PI to exclude dead cells.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of receptor internalization relative to the vehicle-treated control cells.
-
β-Arrestin Recruitment Assay
Agonist-induced GPCR internalization is often mediated by β-arrestins. This protocol outlines a general method to measure the recruitment of β-arrestin to GPR119 upon stimulation with AR231453, often using commercially available assay systems like the PathHunter® β-arrestin assay.
Materials:
-
A cell line co-expressing GPR119 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay-specific cell plating and detection reagents.
-
AR231453
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (typically 96- or 384-well, white, solid bottom).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the engineered cells into the multi-well plates according to the manufacturer's protocol and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of AR231453 in the appropriate assay buffer.
-
Agonist Treatment: Add the AR231453 dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection:
-
Add the detection reagents to all wells as per the manufacturer's instructions.
-
Incubate at room temperature for the specified time (e.g., 60 minutes) to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the AR231453 concentration to generate a dose-response curve and calculate the EC50 value.
-
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively study the trafficking of the GPR119 receptor in response to the potent agonist AR231453, contributing to a deeper understanding of its cellular regulation and its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting AR231453 insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for AR231453, a potent and selective G protein-coupled receptor 119 (GPR119) agonist. Due to its lipophilic nature, a primary challenge in utilizing AR231453 is its low solubility in aqueous solutions. This guide offers practical solutions and detailed protocols to address these issues effectively in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My AR231453 is precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium). What is happening and how can I prevent this?
A1: This is a common phenomenon known as "precipitation upon dilution" and is expected for highly lipophilic compounds like AR231453. The compound is soluble in a polar aprotic solvent like DMSO, but when this solution is introduced into an aqueous environment, the compound's low aqueous solubility causes it to crash out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to determine the maximum soluble concentration of AR231453 in your final aqueous buffer. This may be significantly lower than your initial stock concentration.
-
Optimize the Dilution Method:
-
Rapid Dilution: Add the DMSO stock directly to the full volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.
-
Serial Dilutions: Perform intermediate dilutions in a co-solvent/aqueous mixture before the final dilution in the purely aqueous buffer.
-
-
Incorporate Co-solvents: The use of a less polar, water-miscible co-solvent can significantly improve solubility.
-
Ethanol: Prepare a working stock of AR231453 in 100% ethanol and then dilute it into your aqueous buffer. Ensure the final ethanol concentration is compatible with your experimental system.
-
Polyethylene Glycol (PEG): PEGs, such as PEG 300 or PEG 400, are effective solubilizing agents. Prepare a mixed stock of AR231453 in a DMSO:PEG co-solvent system before final aqueous dilution.
-
-
Utilize Surfactants: Non-ionic surfactants can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility.
-
Pluronic F-68 or Tween® 80: These are commonly used in cell culture applications. Prepare your aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the AR231453 stock solution.
-
-
Consider the Impact of Serum: If using cell culture medium, the presence of fetal bovine serum (FBS) can aid in solubilizing lipophilic compounds due to the presence of proteins like albumin that can bind to the compound.[1]
Q2: What is the best way to prepare a stock solution of AR231453?
A2: The recommended solvent for preparing a high-concentration stock solution of AR231453 is Dimethyl Sulfoxide (DMSO) . Commercial suppliers report solubility in DMSO up to 25 mg/mL.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh out the desired amount of AR231453 powder.
-
Calculate DMSO Volume: Based on the molecular weight of AR231453 (505.52 g/mol ), calculate the volume of DMSO required. For example, for 1 mg of AR231453, you would add 197.8 µL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the AR231453.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes can be beneficial. Gentle warming (to 37°C) may also aid dissolution, but be cautious of potential compound degradation with prolonged heat.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: Can I adjust the pH of my buffer to improve the solubility of AR231453?
A3: AR231453 is a pyrimidine derivative. The solubility of pyrimidine-containing compounds can be influenced by pH. As a weak base, the solubility of AR231453 is expected to increase in more acidic conditions (lower pH). However, it is crucial to ensure that the pH of your final solution is compatible with your experimental system (e.g., physiological pH of ~7.4 for cell-based assays).
Data Presentation: Solubility of AR231453
While specific quantitative solubility data for AR231453 in various aqueous buffers is not extensively published, the following table provides a summary of reported solubility in organic solvents and general expectations for aqueous solutions based on its chemical properties.
| Solvent/Solution | Reported/Expected Solubility | Notes |
| Organic Solvents | ||
| DMSO | ≥ 25 mg/mL (≥ 49.45 mM)[2] | Recommended for primary stock solutions. Sonication may be required. |
| Ethanol | Soluble | A viable co-solvent for improving aqueous solubility. |
| Aqueous Solutions | ||
| Water | Poorly soluble / Practically insoluble | Expected due to high lipophilicity. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Very low solubility | Precipitation is likely upon dilution from a DMSO stock without solubilizing agents. |
| Cell Culture Medium (e.g., DMEM) | Low solubility | Solubility may be slightly enhanced in the presence of fetal bovine serum (FBS). |
Experimental Protocols
Protocol 1: Preparation of AR231453 Working Solutions for In Vitro Cell-Based Assays
This protocol provides a method for preparing working solutions of AR231453 in a typical cell culture medium, minimizing precipitation.
Materials:
-
AR231453
-
High-purity, anhydrous DMSO
-
Pluronic F-68
-
Sterile PBS, pH 7.4
-
Cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: Follow the protocol outlined in Q2.
-
Prepare a 1% (w/v) Pluronic F-68 Solution: Dissolve 100 mg of Pluronic F-68 in 10 mL of sterile PBS. Filter sterilize through a 0.22 µm filter.
-
Prepare Intermediate Dilutions: a. Create a series of intermediate dilutions of your 10 mM AR231453 stock solution in DMSO (e.g., 1 mM, 100 µM). b. For your highest desired final concentration, prepare a 1000x or 2000x concentration in DMSO.
-
Prepare Final Working Solutions: a. To your pre-warmed cell culture medium, add the 1% Pluronic F-68 solution to a final concentration of 0.1%. b. Add the appropriate volume of the AR231453 intermediate DMSO solution to the medium while vortexing to ensure rapid mixing. The final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to minimize solvent toxicity. c. Always include a vehicle control containing the same final concentrations of DMSO and Pluronic F-68.
Protocol 2: cAMP Accumulation Assay using HTRF
This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the agonistic activity of AR231453 on the GPR119 receptor.[3][4]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium
-
Assay buffer (e.g., PBS with a phosphodiesterase inhibitor like 1 mM IBMX)
-
AR231453 working solutions
-
Forskolin (positive control)
-
Vehicle control (assay buffer with DMSO)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at an optimized density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of AR231453 in the assay buffer. Also, prepare the positive and vehicle controls.
-
Cell Stimulation: a. Remove the culture medium from the cells. b. Add the prepared AR231453 dilutions, positive control, and vehicle control to the respective wells. c. Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and Detection: a. Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized response against the logarithm of the AR231453 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: GPR119 signaling cascade upon agonist binding.
References
Technical Support Center: AR231453 in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR231453 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AR231453?
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism involves the activation of the Gαs signaling pathway, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade has been shown to stimulate glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][2][3]
Q2: Is receptor desensitization or tachyphylaxis a concern with long-term AR231453 treatment?
Current research suggests that GPR119 signaling exhibits minimal desensitization upon prolonged agonist exposure. One study indicated that GPR119 activation is sustained with little evidence of pronounced receptor desensitization.[4] This suggests that a diminishing response due to receptor downregulation or uncoupling may be less of a concern in long-term cell culture compared to other GPCRs. However, it is still advisable to monitor the cellular response over time.
Q3: What is the stability of AR231453 in cell culture medium?
Q4: Are there any known off-target effects of AR231453?
AR231453 is described as a selective GPR119 agonist.[1] However, like any small molecule inhibitor, the possibility of off-target effects, especially at high concentrations or during prolonged exposure, cannot be entirely ruled out.[6] Specific off-target screening panels for AR231453 are not widely published. If you observe unexpected cellular phenotypes, it may be prudent to investigate potential off-target activities.
Q5: What are the expected effects of sustained cAMP elevation in long-term cell culture?
Prolonged elevation of intracellular cAMP can have various effects on cell physiology, including regulation of cell proliferation, differentiation, and apoptosis.[7][8][9] The specific outcomes are highly cell-type dependent. For example, in some cell types, sustained cAMP can inhibit cell growth, while in others it may promote differentiation.[8][10] It is important to characterize the long-term effects of AR231453 on the proliferation and phenotype of your specific cell line.
Troubleshooting Guides
Issue 1: Decreased Cell Viability or Proliferation
If you observe a decline in cell health or a reduced proliferation rate during long-term culture with AR231453, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Decreased Cell Viability
References
- 1. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut enteroendocrine cell activation using a combination of GPR119 and GPR40 agonists results in synergistic hormone secretion in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator‐activated receptor γ agonists inhibit the proliferation and invasion of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new potent GPR119 agonists by combining virtual screening and combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase in Ca2+ current by sustained cAMP levels enhances proliferation rate in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated intracellular cAMP concentration mediates growth suppression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of AR231453 in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the GPR119 agonist, AR231453, in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is AR231453 and what is its mechanism of action?
AR231453 is a potent, specific, and orally available agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Upon activation by an agonist like AR231453, GPR119 stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal cells. This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes.[1][2][3]
Q2: What does "orally available" or "orally efficacious" mean for AR231453?
The terms "orally available" and "orally efficacious" indicate that AR231453, when administered orally to rodents, is absorbed into the systemic circulation in sufficient quantities to elicit a measurable pharmacological effect, such as improving glucose tolerance.[1][4] However, this does not specify the exact percentage of the drug that reaches the bloodstream (i.e., its absolute oral bioavailability). It is possible for a compound to be efficacious even with low bioavailability if it is highly potent.
Q3: What are the common factors that can limit the oral bioavailability of a compound like AR231453 in rodents?
The oral bioavailability of any compound is primarily determined by its solubility, intestinal permeability, and susceptibility to first-pass metabolism.[5] Key challenges include:
-
Poor Aqueous Solubility: Many drug candidates are lipophilic and do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][6][7]
-
Low Intestinal Permeability: The drug may not efficiently pass through the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters (like P-glycoprotein) that pump the drug back into the GI lumen.[8][9][10]
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the intestine or liver can reduce the amount of active drug that reaches the bloodstream.
Q4: Why is it important to use a consistent and appropriate animal model for bioavailability studies?
Different animal models can yield different pharmacokinetic results due to physiological and anatomical differences.[11][12] Rodents are commonly used in early drug discovery, but factors like their higher gastric pH, faster GI transit time, and differences in metabolic enzymes compared to humans must be considered.[11] Using a consistent model (e.g., specific strain, age, and sex of rat or mouse) under standardized conditions (e.g., fasted vs. fed state) is crucial for obtaining reproducible data.[12]
Troubleshooting Guide for Low Oral Bioavailability of AR231453
This guide addresses common issues encountered during in vivo rodent studies.
Problem 1: High variability in plasma concentrations between animals.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Dosing Technique | Review and standardize the oral gavage procedure. Ensure the gavage needle is correctly placed and the full dose is administered without loss. | Inconsistent administration can lead to significant differences in the amount of drug delivered to the stomach. |
| Formulation Inhomogeneity | If using a suspension, ensure it is uniformly mixed before and during dosing. Use a vehicle that maintains suspension. Consider switching to a solution or a microemulsion. | Poorly suspended particles can lead to inaccurate and variable dosing. |
| Physiological Variability | Standardize the fasting period (typically 4-6 hours for rodents) before dosing.[13] House animals in cages with wire mesh floors. | Food in the GI tract can significantly alter drug absorption.[2] Preventing coprophagy (re-ingestion of feces) avoids re-absorption of the drug or its metabolites.[12] |
Problem 2: Consistently low or undetectable plasma concentrations after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | Characterize the kinetic and thermodynamic solubility of AR231453 in relevant buffers (e.g., pH 1.2, 4.5, 6.8). | This will confirm if poor solubility is a limiting factor. Many drug candidates fail due to poor solubility.[14] |
| Solution: Employ formulation strategies to enhance solubility. See the "Formulation Strategies" table below for options. | Improving solubility is often the first and most critical step to increasing oral absorption for lipophilic compounds.[1][2][6][7][15] | |
| Low Intestinal Permeability | Perform an in vitro Caco-2 permeability assay (See Protocol 1). | This assay predicts in vivo intestinal permeability and can identify if the compound is a substrate for efflux transporters.[8][9][10][16] |
| Solution: If efflux is confirmed (Efflux Ratio > 2), co-dosing with a known inhibitor of the specific transporter (e.g., verapamil for P-gp) in preclinical studies can confirm the mechanism, though this is not a clinical solution. Prodrug approaches can also be considered to bypass transporters. | An efflux ratio greater than two is a strong indicator of active efflux, which can severely limit absorption.[16] | |
| Extensive First-Pass Metabolism | Conduct an in vitro metabolic stability assay using rodent liver microsomes or S9 fractions. | This will determine the rate at which AR231453 is metabolized by liver enzymes, indicating its susceptibility to first-pass metabolism. |
| Solution: If metabolism is very high, chemical modification of the molecule might be necessary to block metabolic "hotspots". Alternatively, formulation strategies that promote lymphatic uptake can partially bypass first-pass metabolism in the liver.[15] |
Data Presentation
Table 1: Summary of AR231453 Properties
| Property | Description | Reference |
| Target | G protein-coupled receptor 119 (GPR119) | [1][2] |
| Mechanism of Action | GPR119 agonist; increases intracellular cAMP, leading to enhanced glucose-dependent insulin and GLP-1 secretion. | [1][3] |
| Therapeutic Potential | Treatment of Type 2 Diabetes | [1] |
| Reported Administration | Orally efficacious in mice and rats. | [4] |
Table 2: Comparison of Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate. | Simple, well-established technique. | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a crystalline or amorphous state within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution. | Can significantly increase aqueous solubility and dissolution rate. | Formulations can be physically unstable over time (recrystallization); requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon gentle agitation in the GI tract. | Enhances solubility, can promote lymphatic uptake to bypass first-pass metabolism, and protects the drug from degradation.[1][2][7][15] | Formulation development can be complex; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Drug molecules are encapsulated within the hydrophobic core of cyclodextrin molecules, forming a complex with a hydrophilic exterior that has improved aqueous solubility. | Effective at increasing solubility and dissolution rate. | Limited drug-loading capacity; can be expensive. |
Mandatory Visualizations
Signaling Pathway
Caption: GPR119 signaling pathway activated by AR231453.
Experimental & Logical Workflows
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of AR231453 and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (ATCC® HTB-37™) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells at a density of ~60,000 cells/cm² onto Transwell® polycarbonate membrane inserts (e.g., 24-well format, 0.4 µm pore size).
-
Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the media every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Monolayers are considered integral and ready for use if TEER values are ≥ 200 Ω·cm².[17]
-
Alternatively, perform a Lucifer Yellow rejection test. A low transport rate of this fluorescent marker confirms tight junction integrity.
-
-
Transport Experiment (Bidirectional):
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solution of AR231453 in the transport buffer at a final concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed (37°C) transport buffer.
-
Add the AR231453 dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the AR231453 dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both donor and receiver compartments.
-
Analyze the concentration of AR231453 in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation: An ER > 2 suggests that AR231453 is a substrate for active efflux.[16]
-
Protocol 2: Rodent Pharmacokinetic (PK) Study (Oral Gavage)
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of AR231453 following oral administration in rodents.
Methodology:
-
Animal Selection and Acclimatization:
-
Use a single strain of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically male, 8-10 weeks old.
-
Acclimatize animals for at least one week before the study.
-
-
Formulation and Dosing:
-
Prepare the AR231453 formulation (e.g., as a solution in 0.5% methylcellulose) at the desired concentration.
-
Fast the animals for 4-6 hours before dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered (typical oral gavage volume is 5-10 mL/kg).[3]
-
Administer the formulation accurately using a ball-tipped oral gavage needle.
-
-
Blood Sampling:
-
Collect sparse or serial blood samples at predetermined time points. A typical schedule includes pre-dose (0), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Use a consistent blood collection method (e.g., tail vein, saphenous vein, or retro-orbital sinus) and collect ~50-100 µL of blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
The total blood volume collected should not exceed institutional guidelines.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store them at -80°C until bioanalysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of AR231453 in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Determine key parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T½ (Half-life): Time required for the plasma concentration to decrease by half.
-
-
If an intravenous dose was also administered to a separate cohort, the absolute oral bioavailability (F%) can be calculated:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug dissolution: significance of physicochemical properties and physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
how to prevent AR231453 degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and use of AR231453 in experimental setups to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store AR231453 to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of AR231453. For long-term storage, the compound in its solid form should be kept at -20°C under desiccating conditions. Once a stock solution is prepared, it is recommended to aliquot it and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q2: What is the recommended solvent for dissolving AR231453?
A2: AR231453 is soluble in DMSO up to 100 mM. For cell-based assays, it is common practice to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO and then dilute it to the final working concentration in the aqueous experimental buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Q3: Is AR231453 sensitive to light?
Q4: Can AR231453 degrade in aqueous solutions like cell culture media?
A4: Many small molecules can be unstable in aqueous environments, especially at physiological temperatures (e.g., 37°C) and pH.[3] Although specific degradation rates for AR231453 in media are not published, hydrolysis and oxidation are common degradation pathways for complex organic molecules.[3] For multi-day experiments, it is advisable to replenish the media with freshly prepared AR231453 solution periodically (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Q5: I am observing inconsistent results in my experiments with AR231453. Could this be due to degradation?
A5: Inconsistent results can be a sign of compound instability.[2] If you suspect degradation, it is recommended to perform a stability assessment of AR231453 in your specific experimental medium and conditions. This can be done by incubating the compound in the medium over the time course of your experiment and analyzing its concentration at different time points using methods like HPLC or LC-MS.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with AR231453 and provides systematic approaches to troubleshoot them.
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time in a multi-day experiment. | Degradation of AR231453 in the experimental medium at 37°C. | 1. Replenish the medium with freshly diluted AR231453 every 24 hours.2. Perform a stability study of AR231453 in your specific medium (see Experimental Protocol below).3. Consider if cellular metabolism is inactivating the compound. |
| High variability between replicate experiments. | Inconsistent compound concentration due to improper storage or handling. | 1. Ensure stock solutions are properly aliquoted and stored at -80°C to avoid freeze-thaw cycles.[1]2. Prepare fresh working solutions from the stock for each experiment.3. Vortex solutions thoroughly after thawing and before dilution. |
| No observable effect of AR231453, even at high concentrations. | 1. Complete degradation of the compound.2. Precipitation of the compound out of solution. | 1. Verify the purity and integrity of your AR231453 stock using an analytical method like HPLC.2. Check the solubility of AR231453 in your final experimental buffer. Visually inspect for any precipitate. Lower the final concentration if necessary. |
| Cell toxicity observed at all concentrations. | The solvent (e.g., DMSO) concentration may be too high. | 1. Calculate the final solvent concentration in your culture medium and ensure it is below the toxic level for your cell line (typically <0.5% for DMSO).2. Run a vehicle control (medium with the same concentration of solvent but without AR231453) to assess solvent toxicity.[3] |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 12 months or more | Store under desiccating conditions. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Working Solution (in aqueous media) | 2-8°C | Short-term (prepare fresh) | Use immediately after preparation for best results. |
Experimental Protocols
Protocol 1: Assessment of AR231453 Stability in Experimental Medium
This protocol provides a general framework for determining the stability of AR231453 in your specific cell culture medium or experimental buffer over time.
Materials:
-
AR231453
-
Experimental medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a solution of AR231453 in your experimental medium at the final concentration used in your experiments.
-
Aliquot this solution into several sterile microcentrifuge tubes, one for each time point to be tested.
-
Immediately after preparation (time point 0), take one tube and process it for analysis. This will serve as your baseline concentration.
-
Place the remaining tubes in a 37°C incubator with 5% CO₂.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Analyze the samples from each time point by HPLC or LC-MS to determine the concentration of the parent AR231453 compound remaining.
-
Calculate the percentage of AR231453 remaining at each time point relative to the time 0 sample.
Visualizations
Caption: General experimental workflow for using AR231453.
Caption: Decision tree for troubleshooting potential AR231453 degradation.
References
off-target effects of AR231453 to consider in experiments
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target or indirect effects of the GPR119 agonist, AR231453, to consider during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AR231453?
A1: AR231453 is a potent and highly selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Upon binding, AR231453 activates the Gαs subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This rise in cAMP enhances glucose-dependent insulin secretion from β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from L-cells.[2][3][5]
Q2: How selective is AR231453? Are there known direct off-target binding sites?
A2: AR231453 is reported to be highly selective for GPR119. One study noted that it was inactive when tested against a panel of more than 230 other G protein-coupled receptors (GPCRs), including all known pancreatic islet receptors.[1] Currently, there is limited public data suggesting direct, high-affinity binding to other receptors.
Q3: If AR231453 is so selective, what "off-target" effects should I be concerned about?
A3: While direct off-target binding appears minimal, researchers must consider the significant indirect effects mediated by the downstream signaling of its primary target. The most critical considerations are:
-
Incretin Hormone Release: In vivo or in gut-related in vitro models, AR231453 potently stimulates the release of GLP-1 and GIP.[5][6] These hormones have their own widespread physiological effects by activating their respective receptors (GLP-1R and GIPR) in various tissues, including the pancreas, brain, and cardiovascular system.
-
β-Arrestin Recruitment: Like many GPCRs, GPR119 activation by AR231453 can lead to the recruitment of β-arrestin.[5] This can initiate G protein-independent signaling and is also a key step in receptor desensitization and internalization, which could be a factor in experiments involving prolonged exposure to the compound.[5]
-
Potential Cannabinoid System Crosstalk: Some literature suggests a possible link between the endocannabinoid system and GPR119 signaling.[5] While direct activation of cannabinoid receptors by AR231453 has not been demonstrated, this remains a theoretical consideration for deeper mechanistic studies.[5]
Quantitative Data Summary
The following table summarizes key potency values for AR231453 from published studies.
| Parameter | Value | Cell System/Model | Reference |
| cAMP Accumulation EC₅₀ | 4.7 nM | GPR119-transfected cells | [1] |
| Insulin Release EC₅₀ | 3.5 nM | HIT-T15 cells | [1] |
| GPR119 Agonist EC₅₀ | 0.68 nM | Not specified | |
| GPR119 Agonist EC₅₀ | 4.7 - 9.0 nM | Not specified | [3] |
Troubleshooting Guide: Isolating Direct vs. Indirect Effects
A primary challenge in interpreting AR231453's effects, particularly in vivo, is distinguishing between direct GPR119 agonism and the secondary effects of incretin release.
Question: My in vivo experiment shows a specific physiological response to AR231453. How can I determine if this is a direct effect of GPR119 activation in my target tissue or an indirect effect of GLP-1/GIP?
Answer: A systematic approach is required to dissect these possibilities. The following workflow and experimental suggestions can help.
Caption: Troubleshooting workflow for AR231453 experiments.
Experimental Protocols
Protocol: Testing for Indirect Effects via Incretin Receptor Blockade
This protocol is designed to determine if the observed in vivo effects of AR231453 are mediated by the release of GLP-1.
Objective: To assess whether the glucose-lowering effect of AR231453 is dependent on GLP-1 receptor activation.
Materials:
-
AR231453
-
Vehicle for AR231453 (e.g., as specified by the manufacturer)
-
GLP-1 Receptor Antagonist: Exendin(9-39)
-
Vehicle for antagonist (e.g., saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Glucose solution for oral gavage
-
Glucometer and test strips
Methodology:
-
Animal Acclimatization: Acclimate animals to handling and experimental conditions. Fast animals overnight (e.g., 6 hours) before the experiment.
-
Grouping: Divide animals into four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + AR231453
-
Group 3: Exendin(9-39) + Vehicle
-
Group 4: Exendin(9-39) + AR231453
-
-
Antagonist Administration: Administer the GLP-1R antagonist, Exendin(9-39), or its vehicle via intraperitoneal (IP) injection at a pre-determined time (e.g., 30 minutes) before AR231453 administration.
-
Agonist Administration: Administer AR231453 (e.g., 20 mg/kg) or its vehicle orally (PO).[1]
-
Oral Glucose Tolerance Test (OGTT): At a specified time after AR231453 administration (e.g., 30 minutes), perform an OGTT by administering a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at time points 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the glycemic excursion over time for all groups. Calculate the area under the curve (AUC) for glucose. A significant reduction in the glucose-lowering efficacy of AR231453 in the presence of Exendin(9-39) (Group 4 vs. Group 2) indicates that the effect is, at least in part, mediated by GLP-1. This approach has been used to demonstrate the reliance of AR231453 on the GLP-1 receptor for its full effect on glucose tolerance.[7]
Signaling Pathway Visualization
The following diagram illustrates the established signaling cascade initiated by AR231453.
Caption: Primary signaling pathway of the GPR119 agonist AR231453.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. academic.oup.com [academic.oup.com]
interpreting variable results in AR231453-treated animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, AR231453. Our goal is to help you interpret and troubleshoot variable results in your animal studies.
Troubleshooting Guide for Variable Results
Variability in animal studies with AR231453 can arise from multiple factors, from the compound itself to the experimental design and animal model. The table below outlines potential issues and recommended solutions.
| Potential Issue | Possible Causes | Recommended Solutions |
| Reduced or Lack of Efficacy | - Indirect Mechanism of Action: The primary glucose-lowering effect of AR231453 is mediated by the release of Glucagon-Like Peptide-1 (GLP-1), making its efficacy dependent on the physiological status of the gut endocrine system.[1] - GPR119 Expression: While AR231453 is a potent GPR119 agonist, the expression and function of GPR119 can vary between species and even strains of animals.[2] - Compound Instability: Improper storage or handling of AR231453 can lead to degradation. | - Assess GLP-1 Secretion: Measure plasma GLP-1 levels in response to AR231453 administration to confirm target engagement in the gut. - Optimize Animal Model: Use animal models with a well-characterized and robust incretin system. Consider the impact of diet and gut microbiome on GLP-1 secretion.[3][4][5][6] - Ensure Compound Integrity: Store AR231453 stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7][8] Prepare fresh dosing solutions for each experiment. |
| High Inter-Animal Variability | - Gavage Technique: Inconsistent oral gavage technique can lead to variable drug delivery and absorption. - Animal Health Status: Underlying health issues, stress, or differences in the gut microbiome can affect drug response.[5] - Dietary Factors: The composition of the animal's diet can significantly influence GLP-1 secretion and, consequently, the efficacy of AR231453.[4] | - Standardize Gavage Protocol: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing. - Acclimatize and Monitor Animals: Allow for an adequate acclimatization period and closely monitor animal health throughout the study. - Control Dietary Variables: Use a standardized diet across all experimental groups and consider the impact of fasting and feeding protocols. |
| Inconsistent Dose-Response | - Complex Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of AR231453 may be non-linear. - Off-Target Effects: At higher concentrations, the possibility of off-target effects cannot be entirely ruled out, which may confound the dose-response relationship.[9] | - Conduct Pharmacokinetic Studies: Characterize the pharmacokinetic profile of AR231453 in your specific animal model to establish a clear relationship between dose, exposure, and response. - Use a Wide Dose Range: Test a broad range of doses to identify the optimal therapeutic window and to detect potential bell-shaped dose-responses or off-target effects. |
| Discrepancy Between In Vitro and In Vivo Results | - Cellular Context: The response to GPR119 activation can differ between isolated cells and a whole-organism system due to the interplay of various hormones and neural signals.[10] - Species-Specific Pharmacology: There can be pharmacological differences between human, rat, and mouse GPR119, leading to discrepancies between results from human cell lines and rodent models.[2] | - Use Relevant In Vitro Models: Employ primary intestinal cells or pancreatic islets from the same species and strain as your in vivo model to improve correlation. - Consider Species Differences: Be cautious when extrapolating results from one species to another. The amino acid identity between human and mouse GPR119 is approximately 82%, while it is about 74% between human and rat.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AR231453?
A1: AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[7] Activation of GPR119, which is predominantly expressed on pancreatic β-cells and intestinal L-cells, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] This has two main effects: potentiation of glucose-dependent insulin secretion from pancreatic β-cells and stimulation of GLP-1 secretion from intestinal L-cells.[11][12] The latter is considered a major contributor to its glucose-lowering effects in vivo.[1]
Q2: Why are the effects of AR231453 sometimes inconsistent in animal models of type 2 diabetes?
A2: The inconsistency can be attributed to several factors. A primary reason is that the glucose-lowering effect of AR231453 is largely indirect, relying on the secretion of GLP-1.[1] The function of intestinal L-cells and GLP-1 secretion can be influenced by diet, the gut microbiome, and the overall health of the animal, introducing variability.[3][4][5][6] Furthermore, there is evidence to suggest that GPR119 expression in pancreatic β-cells may not be essential for the pharmacological response to GPR119 agonists, further emphasizing the importance of the incretin pathway.[2][10]
Q3: What is a recommended vehicle for in vivo administration of AR231453?
A3: While specific vehicle formulations are often proprietary, AR231453 is soluble in DMSO.[13] For in vivo studies, a common practice is to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for oral gavage, such as a mixture of saline, PEG400, and Tween 80. It is crucial to perform a vehicle-only control in your experiments. The final concentration of DMSO administered to the animal should be kept to a minimum (typically less than 5%) to avoid vehicle-induced effects.
Q4: How should AR231453 be stored?
A4: AR231453 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[13] To maintain stability, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7][8]
Q5: Are there known off-target effects of AR231453?
A5: AR231453 is reported to be highly selective for GPR119, showing no activity at over 230 other tested GPCRs.[7] However, as with any small molecule, the potential for off-target effects at high concentrations should be considered. Some studies with other synthetic GPR119 agonists have noted potential off-target effects, such as on calcium signaling at higher concentrations, which could confound results.[9]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a key experiment for evaluating the efficacy of AR231453 in improving glucose homeostasis.
Materials:
-
AR231453
-
Vehicle (e.g., 0.5% carboxymethylcellulose, or a solution of 10% DMSO, 40% PEG400, 50% saline)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize male C57BL/6 mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.
-
AR231453 Administration: Administer AR231453 (e.g., 10-30 mg/kg) or vehicle via oral gavage. A typical volume is 10 mL/kg.
-
Waiting Period: Wait for a predetermined period (e.g., 30-60 minutes) to allow for drug absorption.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of AR231453.
Visualizations
Signaling Pathway of AR231453
Caption: AR231453 activates GPR119, leading to cAMP production and subsequent insulin and GLP-1 secretion.
Experimental Workflow for an Oral Glucose Tolerance Test
Caption: A standard workflow for conducting an oral glucose tolerance test (OGTT) in mice.
Troubleshooting Logic Diagram for Variable Results
Caption: A logical approach to troubleshooting inconsistent results in AR231453 animal studies.
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The Sensory Mechanisms of Nutrient-Induced GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
stability of AR231453 in different laboratory storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of the GPR119 agonist, AR231453, under various laboratory storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Our FAQs and troubleshooting guides are presented in a question-and-answer format to directly address common concerns and experimental challenges.
Q1: What are the recommended storage conditions for solid AR231453?
A1: For optimal long-term stability, solid AR231453 should be stored under desiccating conditions.[1] The following table summarizes the recommended storage temperatures and expected shelf life:
| Storage Temperature | Shelf Life |
| -20°C | 3 years[2] |
| 4°C | 2 years[2] |
Troubleshooting: I stored my solid AR231453 at room temperature for a short period. Is it still usable?
While short-term exposure to ambient temperatures may not significantly impact the compound's purity, it is crucial to minimize such occurrences.[1] For critical experiments, it is advisable to use a fresh, properly stored aliquot. If you must use the potentially compromised compound, consider running a quality control check, such as HPLC, to assess its purity before use.
Q2: How should I prepare and store AR231453 solutions?
A2: AR231453 is soluble in DMSO up to 100 mM.[1] For stock solutions, it is recommended to use newly opened, anhydrous DMSO to avoid solubility issues, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]
The following table provides storage guidelines for AR231453 in solvent:
| Storage Temperature | Shelf Life |
| -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Troubleshooting: My AR231453 solution appears cloudy or has precipitated after thawing. What should I do?
Cloudiness or precipitation upon thawing can be due to several factors, including solvent hydration or exceeding the solubility limit at lower temperatures. Gentle warming and vortexing or sonication may help redissolve the compound.[2] To prevent this, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q3: Is AR231453 sensitive to light?
Troubleshooting: I accidentally left my AR231453 solution on the bench under ambient light. Can I still use it?
For non-critical experiments, short-term exposure to ambient light may be acceptable. However, for sensitive assays or long-term studies, it is highly recommended to use a freshly prepared or properly stored, light-protected solution to ensure the accuracy of your results.
Q4: What is the stability of AR231453 in aqueous solutions and cell culture media?
A4: Specific stability data for AR231453 in aqueous buffers (e.g., PBS) and various cell culture media is not extensively documented. The stability of compounds in such media can be influenced by pH, temperature, and the presence of media components.[3] Given that AR231453 contains an oxadiazole ring, which is generally stable, and a pyrimidine ring, which can be susceptible to hydrolysis under certain pH conditions, it is best practice to prepare fresh dilutions in aqueous buffers or media immediately before each experiment.
Troubleshooting: I am observing inconsistent results in my cell-based assays with AR231453. Could this be a stability issue?
Inconsistent results in cell-based assays can stem from various factors, including the stability of the compound in the assay medium.[4] If you suspect compound instability:
-
Prepare Fresh Dilutions: Always prepare working solutions of AR231453 in your cell culture medium immediately before adding them to the cells.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of the compound with the cells.
-
pH Monitoring: Be aware that the pH of cell culture media can change over time due to cellular metabolism, which could potentially affect the stability of the compound.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO at the same final concentration) in your experiments to rule out solvent effects.
Experimental Protocols
To ensure the reliability of your experimental data, it is crucial to follow standardized protocols for stability testing. Below are detailed methodologies for key experiments.
Protocol 1: Preparation of AR231453 Stock Solution
Objective: To prepare a stable, concentrated stock solution of AR231453.
Materials:
-
AR231453 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the solid AR231453 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of AR231453 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C as per the recommended guidelines.
Protocol 2: General Guideline for Assessing Photostability (based on ICH Q1B)
Objective: To evaluate the potential degradation of AR231453 upon exposure to light.
Materials:
-
AR231453 solution (in a transparent container)
-
A control sample of the same solution wrapped in aluminum foil (dark control)
-
A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).
-
Analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Prepare a solution of AR231453 in a suitable solvent (e.g., DMSO or a solvent relevant to the intended use).
-
Place an aliquot of the solution in a photochemically transparent container.
-
Prepare a dark control by wrapping an identical container with the same solution in aluminum foil.
-
Expose both the sample and the dark control to the light source in the photostability chamber. The exposure should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples from both the exposed and dark control containers.
-
Analyze the samples by a validated stability-indicating method (e.g., HPLC-UV) to determine the concentration of AR231453 and detect any potential degradation products.
-
Compare the results from the light-exposed sample to the dark control to assess the extent of photodegradation.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of experimental processes and the biological context of AR231453, the following diagrams have been generated using Graphviz.
References
Technical Support Center: AR231453 Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential tachyphylaxis—a rapid decrease in response to a drug upon repeated administration—when working with the GPR119 agonist, AR231453.
Frequently Asked Questions (FAQs)
Q1: What is AR231453 and what is its primary mechanism of action?
AR231453 is a potent and specific agonist for the G protein-coupled receptor 119 (GPR119).[1][2] Its primary mechanism of action involves the activation of GPR119, which is predominantly coupled to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][3][4] This signaling cascade has been shown to enhance glucose-dependent insulin secretion and stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][5]
Q2: Is tachyphylaxis a known issue with AR231453 administration?
The evidence regarding tachyphylaxis with AR231453 is complex. Some research suggests that agonist-driven desensitization is not a major regulatory mechanism for GPR119 and that AR231453 can induce sustained signaling that is resistant to washout, potentially due to slow dissociation kinetics.[6][7] However, other studies have shown that GPR119 agonists can induce receptor desensitization and that AR231453 promotes the recruitment of β-arrestin, a key protein involved in the desensitization of GPCRs.[5][8][9] Furthermore, some other GPR119 agonists have shown a loss of efficacy with repeated administration in clinical trials.[10][11] Therefore, while AR231453 may exhibit some resistance to tachyphylaxis, it remains a potential issue to consider, especially with long-term or repeated dosing.
Q3: What are the potential cellular mechanisms that could lead to tachyphylaxis with repeated AR231453 administration?
Should tachyphylaxis occur, it would likely be mediated by standard GPCR desensitization mechanisms, including:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[12] This sterically hinders the coupling of the receptor to G proteins, thereby dampening the signaling cascade.[13]
-
Receptor Internalization: β-arrestin can act as an adaptor protein, promoting the internalization of the receptor from the cell surface into endosomes.[14][15] This reduces the number of receptors available to bind to the agonist.
-
Receptor Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors in the cell.[13]
Troubleshooting Guide
Issue: Diminished cellular response (e.g., reduced cAMP production or insulin secretion) upon repeated stimulation with AR231453.
This could be an indication of tachyphylaxis. The following steps can help you investigate and potentially mitigate this effect.
Step 1: Confirm Tachyphylaxis
Experimental Protocol: Induction and Measurement of Tachyphylaxis
-
Cell Culture: Culture cells endogenously expressing or stably transfected with GPR119 (e.g., HIT-T15 or HEK293-GPR119 cells).
-
Initial Stimulation (S1): Treat the cells with a specific concentration of AR231453 (e.g., the EC50 concentration) for a defined period (e.g., 15-30 minutes).
-
Washout: Thoroughly wash the cells with a serum-free medium to remove the agonist.
-
Recovery Period: Incubate the cells in an agonist-free medium for varying durations (e.g., 30, 60, 120 minutes) to allow for potential receptor resensitization.
-
Second Stimulation (S2): Re-stimulate the cells with the same concentration of AR231453.
-
Response Measurement: Measure the cellular response (e.g., cAMP accumulation) after both S1 and S2. A significantly reduced response at S2 compared to S1 indicates tachyphylaxis.
Data Presentation: Tachyphylaxis Induction
| Time Point | AR231453 Concentration | Response (e.g., cAMP pmol/well) |
| S1 | EC50 | [Insert Value] |
| S2 (30 min recovery) | EC50 | [Insert Value] |
| S2 (60 min recovery) | EC50 | [Insert Value] |
| S2 (120 min recovery) | EC50 | [Insert Value] |
Step 2: Investigate the Underlying Mechanism
If tachyphylaxis is confirmed, the following experiments can help elucidate the mechanism.
A. Assess β-Arrestin Recruitment
Experimental Protocol: β-Arrestin Recruitment Assay
Several commercial assays are available for measuring β-arrestin recruitment (e.g., PathHunter® by DiscoveRx).[16][17] The general principle is as follows:
-
Cell Line: Use a cell line engineered to express a GPR119 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Agonist Stimulation: Treat the cells with varying concentrations of AR231453.
-
Signal Detection: If AR231453 induces β-arrestin recruitment, the two enzyme fragments will come into proximity, reconstituting enzyme activity. This can be measured by adding a substrate that produces a detectable signal (e.g., chemiluminescence).[16]
B. Evaluate Receptor Internalization
Experimental Protocol: Receptor Internalization Assay
-
Cell Line: Use a cell line expressing GPR119 tagged with a fluorescent protein (e.g., GFP) or an epitope tag.
-
Agonist Treatment: Treat the cells with AR231453 for various time points.
-
Quantification of Surface Receptors:
-
For fluorescently tagged receptors: Use flow cytometry or high-content imaging to quantify the decrease in cell surface fluorescence.
-
For epitope-tagged receptors: Use an antibody against the tag on non-permeabilized cells, followed by a fluorescently labeled secondary antibody, and quantify the signal using flow cytometry.
-
-
Data Analysis: A decrease in the cell surface receptor signal over time in the presence of AR231453 indicates receptor internalization.
Step 3: Strategies to Mitigate Tachyphylaxis
-
Pulsatile Dosing: Instead of continuous exposure, consider a pulsatile administration of AR231453 in your experimental design. This allows for a recovery period during which receptors can be dephosphorylated and recycled back to the cell surface.
-
Use of "Biased" Agonists: While AR231453's bias profile is not fully elucidated, exploring other GPR119 agonists that may be biased away from β-arrestin recruitment could be a strategy to avoid desensitization.[18]
-
Modulating Recovery Time: Based on your tachyphylaxis induction experiments, determine the optimal recovery time needed to restore receptor sensitivity.
Visualizing Key Pathways and Workflows
Caption: GPR119 signaling pathway initiated by AR231453.
Caption: Potential mechanisms of GPR119 tachyphylaxis.
Caption: Troubleshooting workflow for suspected tachyphylaxis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 18. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for AR231453 Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust efficacy studies for the GPR119 agonist, AR231453.
I. Frequently Asked Questions (FAQs)
Q1: What is AR231453 and what is its primary mechanism of action?
A1: AR231453 is a potent, selective, and orally available agonist for G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation stimulates the Gαs protein subunit, leading to increased intracellular cyclic AMP (cAMP) levels.[3][4] This rise in cAMP enhances glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[3][5][6]
Q2: What are the key in vitro assays to assess AR231453 efficacy?
A2: The primary in vitro assays for evaluating AR231453 efficacy are:
-
cAMP Accumulation Assay: Directly measures the activation of the GPR119 signaling pathway.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Assesses the potentiation of insulin release from pancreatic β-cells or isolated islets in the presence of high glucose.
-
GLP-1 Secretion Assay: Measures the release of GLP-1 from enteroendocrine cell lines like GLUTag or STC-1.[7]
Q3: What are the recommended in vivo models for studying AR231453?
A3: The most common in vivo model is the oral glucose tolerance test (OGTT) in mice.[1] This test evaluates the ability of AR231453 to improve glucose disposal after an oral glucose challenge. Both normal and diabetic mouse models (e.g., db/db mice) are used.[5]
Q4: Is AR231453 selective for GPR119?
A4: Yes, AR231453 is reported to be highly selective for GPR119. Studies have shown it to be inactive at over 230 other GPCRs, including all known pancreatic islet receptors.[1] An off-target screen of a similar benzyloxy analogue showed no significant activity at 168 other receptors, ion channels, and enzymes at concentrations below 10 µM.[8]
Q5: Does GPR119 activation by AR231453 lead to receptor desensitization?
A5: Some studies suggest that GPR119 may not undergo significant agonist-driven desensitization, with some agonists showing sustained signaling even after washout.[9] However, the potential for desensitization, possibly mediated by β-arrestin, should be considered in experimental design, especially for chronic dosing studies.[9]
II. Troubleshooting Guides
In Vitro Assays
1. cAMP Accumulation Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no signal | - Low GPR119 expression in the cell line.- Inactive AR231453.- Inefficient cell lysis.- Issues with cAMP detection kit. | - Confirm GPR119 expression via qPCR or Western blot.- Use a positive control agonist (e.g., forskolin) to validate the assay.- Ensure complete cell lysis as per the kit protocol.- Check the expiration date and proper storage of the cAMP detection kit. |
| High background signal | - Constitutive activity of GPR119.- High cell density. | - Use an inverse agonist to determine the level of constitutive activity.- Optimize cell seeding density to be within the linear range of the assay. |
| High variability between replicates | - Inconsistent cell numbers.- Pipetting errors.- Edge effects in the microplate. | - Use a cell counter for accurate seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
2. GLP-1 Secretion Assay (using GLUTag cells)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low basal GLP-1 secretion | - Suboptimal cell health or passage number.- Inappropriate buffer composition. | - Use cells within a validated passage number range.- Ensure the secretion buffer (e.g., HBSS) is properly prepared and pH-balanced. |
| No response to AR231453 | - Loss of GPR119 expression in GLUTag cells.- Rapid degradation of secreted GLP-1. | - Periodically check GPR119 expression.- Include a DPP-IV inhibitor (e.g., sitagliptin) in the collection medium to prevent GLP-1 degradation.[10][11] |
| High variability | - Uneven cell monolayer.- Inconsistent stimulation/incubation times.- Cell stress during media changes. | - Ensure a confluent and evenly distributed cell monolayer.- Use a multichannel pipette for simultaneous additions.- Perform media changes gently to avoid detaching cells. |
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in blood glucose readings | - Stress induced by handling and gavage.- Inconsistent fasting times.- Variation in glucose dose administration. | - Acclimatize mice to handling and the gavage procedure.- Ensure a consistent fasting period (typically 6 hours).- Administer a precise glucose dose based on body weight (e.g., 2 g/kg). |
| No significant effect of AR231453 | - Poor oral bioavailability of the formulation.- Inadequate dose.- Timing of drug administration relative to glucose challenge. | - Ensure proper formulation of AR231453 for oral gavage (see protocol below).- Perform a dose-response study to determine the optimal dose.- Administer AR231453 30-60 minutes prior to the glucose gavage.[10] |
| Hypoglycemia observed | - This is unlikely with GPR119 agonists as their action is glucose-dependent. | - If observed, re-confirm the identity and concentration of the test compound. This is not a typical effect of AR231453. |
III. Data Presentation
Table 1: In Vitro Potency (EC50) of AR231453 and Other GPR119 Agonists
| Compound | Species | Assay | EC50 (nM) | Reference(s) |
| AR231453 | Human | cAMP | 4.7 | [1] |
| Human | Insulin Release (HIT-T15) | 3.5 | [1] | |
| Human | cAMP | 4.7 - 9 | [5] | |
| APD597 | Human | cAMP | 46 | [12] |
| AS1269574 | Human | cAMP | 2500 | [5][12] |
| AS1669058 | Human | cAMP | 110 | [5] |
| GSK1292263 | Human | cAMP | - | [12] |
| Rat | cAMP | - | [12] | |
| PSN632408 | Human | cAMP | 7900 | [12] |
| Mouse | cAMP | 5600 | [12] | |
| 2-Oleoylglycerol | Human | cAMP | 2500 | [12] |
Note: EC50 values can vary depending on the cell line and assay conditions.
IV. Experimental Protocols
Protocol for cAMP Accumulation Assay
Objective: To measure the AR231453-induced increase in intracellular cAMP in HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
AR231453 stock solution in DMSO
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Seed GPR119-expressing HEK293 cells in a 96-well plate at a pre-determined optimal density and culture overnight.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing the phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of AR231453 in assay buffer containing the phosphodiesterase inhibitor.
-
Add the AR231453 dilutions to the cells and incubate for 30 minutes at 37°C. Include wells for vehicle control (DMSO) and a positive control (e.g., 10 µM forskolin).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the AR231453 concentration and determine the EC50 value using a sigmoidal dose-response curve.
Protocol for In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of orally administered AR231453 on glucose tolerance in mice.
Materials:
-
C57BL/6 mice (or a diabetic mouse model)
-
AR231453
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 20% in water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize mice to handling and gavage for at least 3 days prior to the experiment.
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer AR231453 (e.g., 10-20 mg/kg) or vehicle via oral gavage.[1][2]
-
After 30 minutes, administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.
Formulation of AR231453 for In Vivo Studies: AR231453 can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in water. Sonication may be required to ensure a uniform suspension.
V. Mandatory Visualizations
Caption: GPR119 signaling pathway activated by AR231453.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Murine GLUTag Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mercodia.com [mercodia.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of AR231453 and Other GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the GPR119 agonist AR231453 with other notable GPR119 agonists. The information is curated to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. The data presented is based on available preclinical and clinical findings.
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1][3] This dual mechanism of action has driven the development of numerous GPR119 agonists. AR231453 was the first potent and orally available GPR119 agonist to be extensively characterized.[4]
In Vitro Efficacy Comparison
The in vitro potency of GPR119 agonists is a key indicator of their direct activity on the receptor. This is typically assessed by measuring the half-maximal effective concentration (EC50) for cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the GPR119 receptor.
| Agonist | Cell Line | Parameter | EC50 (nM) | Reference |
| AR231453 | HEK293 (human GPR119) | cAMP Accumulation | 4.7 | [1] |
| DS-8500a | CHO-K1 (human GPR119) | cAMP Accumulation | 51.5 | [5] |
| DS-8500a | CHO-K1 (rat GPR119) | cAMP Accumulation | 98.4 | [5] |
| DS-8500a | CHO-K1 (mouse GPR119) | cAMP Accumulation | 108.1 | [5] |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
In Vivo Efficacy Comparison
The in vivo efficacy of GPR119 agonists is often evaluated using the oral glucose tolerance test (OGTT) in animal models of diabetes and in clinical trials. This test measures the ability of the compound to improve glucose disposal after an oral glucose challenge.
| Agonist | Animal Model / Study Population | Key Findings | Reference |
| AR231453 | Diabetic Mice | Significantly improved oral glucose tolerance. | [3] |
| DS-8500a | Zucker Fatty (ZF) Rats | Showed dose-dependent glucose-lowering effects in an OGTT. | [5] |
| DS-8500a | Neonatal Streptozotocin-Treated (nSTZ) Rats | Greater glucose-lowering efficacy in an OGTT compared to GSK1292263 and MBX-2982. | [5] |
| DS-8500a | Japanese Patients with Type 2 Diabetes | Demonstrated dose-dependent reductions in HbA1c and fasting plasma glucose over 12 weeks. | [6][7] |
| MBX-2982 | Phase I Clinical Trial | In development, has entered Phase I trials. | [8] |
| PSN821 | Phase I Clinical Trial | In development, has entered Phase I trials. | [8] |
| GSK1292263 | Neonatal Streptozotocin-Treated (nSTZ) Rats | Less effective than DS-8500a in an OGTT. | [5] |
Signaling Pathway and Experimental Workflows
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that leads to enhanced insulin and GLP-1 secretion. The primary pathway involves the coupling of the receptor to the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP.
Caption: GPR119 agonist signaling pathway leading to insulin or GLP-1 secretion.
Experimental Workflow: In Vitro cAMP Accumulation Assay
This workflow outlines the key steps in determining the in vitro potency of a GPR119 agonist by measuring cAMP accumulation.
Caption: Workflow for a typical in vitro cAMP accumulation assay.
Experimental Workflow: Murine Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to assess the effect of a GPR119 agonist on glucose metabolism.
Caption: Workflow for a murine oral glucose tolerance test.
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the in vitro potency (EC50) of GPR119 agonists.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).
-
GPR119 agonist (e.g., AR231453).
-
Positive control (e.g., Forskolin).
-
cAMP detection kit (e.g., HTRF, LANCE, or similar).
-
384-well white microplates.
Procedure:
-
Cell Culture: Maintain HEK293-hGPR119 cells in appropriate culture medium.
-
Cell Seeding: Seed the cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR119 agonist in assay buffer.
-
Compound Addition: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of GPR119 agonists to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
Materials:
-
Insulin-secreting cell line (e.g., MIN6 or INS-1).
-
Cell culture medium.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (2.8 mM) and high glucose (16.7 mM).
-
GPR119 agonist.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Culture the insulin-secreting cells to ~80% confluency.
-
Pre-incubation: Wash the cells with KRBH containing low glucose and pre-incubate for 1-2 hours.
-
Stimulation: Replace the pre-incubation buffer with KRBH containing low or high glucose, with or without the GPR119 agonist at various concentrations. Incubate for 1-2 hours.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration against the agonist concentration for both low and high glucose conditions.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of GPR119 agonists in improving glucose tolerance.
Materials:
-
Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice).
-
GPR119 agonist.
-
Vehicle control.
-
Glucose solution (e.g., 20% w/v in water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Animal Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[9]
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level from a tail snip (t = -30 min).[9]
-
Compound Administration: Administer the GPR119 agonist or vehicle via oral gavage.
-
Glucose Challenge: After 30 minutes (t = 0 min), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[10]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group. A reduction in AUC indicates improved glucose tolerance.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mmpc.org [mmpc.org]
- 10. tierschutz.uzh.ch [tierschutz.uzh.ch]
Validating AR231453's On-Target Effects: A Comparative Guide Using GPR119 Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR231453's performance against other alternatives, supported by experimental data from GPR119 knockout models. This guide will delve into the experimental validation of AR231453 as a selective GPR119 agonist and its implications for therapeutic development.
AR231453 has emerged as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[1][2] The validation of its on-target effects is crucial, and the use of GPR119 knockout (KO) models has been instrumental in confirming its mechanism of action. This guide will compare the effects of AR231453 in wild-type versus GPR119 KO models and provide an overview of the experimental protocols used in these validation studies.
GPR119 Signaling Pathway
GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[2][3] Its activation by an agonist like AR231453 leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade results in glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells.[3][4] These incretins, in turn, further enhance insulin secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
AR231453 vs. Metformin: A Comparative Analysis in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GPR119 agonist, AR231453, and the universally recognized first-line therapy for type 2 diabetes, metformin. The comparison is based on preclinical data from diabetic mouse models, focusing on their mechanisms of action, effects on glycemic control, and relevant experimental protocols.
Executive Summary
AR231453 and metformin represent two distinct therapeutic approaches to managing diabetes. AR231453 acts as a GPR119 agonist, primarily promoting glucose-dependent insulin secretion and incretin release.[1][2][3] Metformin's complex mechanism centers on reducing hepatic glucose production and improving insulin sensitivity, largely through the activation of AMP-activated protein kinase (AMPK).[4][5][6][7] While direct comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on their preclinical profiles in diabetic mice.
Mechanism of Action
The fundamental difference between AR231453 and metformin lies in their molecular targets and downstream signaling pathways.
AR231453: A potent and specific agonist for the G protein-coupled receptor 119 (GPR119).[2][8]
-
In Pancreatic β-cells: Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which enhances glucose-dependent insulin secretion.[1][9]
-
In Intestinal L-cells: GPR119 stimulation promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[3][10][11] These incretins, in turn, augment insulin secretion from β-cells in a glucose-dependent manner.
Metformin: A biguanide with a multifaceted mechanism of action that is not entirely elucidated.[7]
-
Primary Effect: The principal glucose-lowering effect of metformin is the inhibition of hepatic gluconeogenesis.[5][6]
-
Molecular Action: Metformin inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[4][6] This activates AMPK, a key cellular energy sensor.
-
Downstream Effects of AMPK Activation:
-
Suppression of genes involved in gluconeogenesis in the liver.
-
Increased glucose uptake in muscle tissues.
-
Modulation of lipid metabolism.[5]
-
-
Gut-level Effects: Metformin also acts on the gut to increase glucose utilization, enhance GLP-1 secretion, and alter the gut microbiome.[4][6]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported effects of AR231453 and metformin in diabetic mouse models based on available preclinical data.
| Feature | AR231453 | Metformin |
| Drug Class | GPR119 Agonist | Biguanide |
| Primary Target | G protein-coupled receptor 119 (GPR119)[2][8] | Mitochondrial Respiratory Chain Complex I[4][6] |
| Primary Mechanism | Enhances glucose-dependent insulin secretion and incretin (GLP-1, GIP) release.[1][3][10] | Reduces hepatic glucose production and increases insulin sensitivity.[5][6][7] |
| Key Signaling Pathway | GPR119 -> Gs -> Adenylyl Cyclase -> cAMP -> PKA/Epac2 | Inhibition of Complex I -> ↑AMP/ATP ratio -> LKB1 -> AMPK Activation[4] |
| Typical Oral Dose (Mice) | 10 - 30 mg/kg[2][3] | 150 - 300 mg/kg[12] |
Table 1. Key Characteristics of AR231453 and Metformin.
| Experimental Outcome | AR231453 (Reported Effects) | Metformin (Reported Effects) |
| Oral Glucose Tolerance Test (OGTT) | Markedly improves glucose tolerance.[2][9] | Improves glucose tolerance.[13] |
| Fasting Blood Glucose | Shown to improve glycemic control.[9] | Substantially decreases fasting plasma glucose levels.[12] |
| Plasma Insulin Levels | Increases insulin levels in a glucose-dependent manner.[9] | May decrease elevated insulin levels in hyperinsulinemic models, reflecting improved insulin sensitivity.[12] |
| Plasma GLP-1 Levels | Significantly increases active GLP-1 levels.[3][10] | Can increase GLP-1 secretion.[4][6] |
| β-cell Function/Replication | May stimulate β-cell replication and improve islet graft function.[2][3] | Effects on β-cell replication are not a primary mechanism. |
| Body Weight | Some GPR119 agonists have been associated with weight loss in diet-induced obese mice.[14] | Can lead to modest weight loss or weight neutrality.[14] |
Table 2. Comparative Efficacy in Diabetic Mouse Models.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This is a fundamental experiment to assess in vivo glucose metabolism and the efficacy of anti-diabetic compounds.
Objective: To evaluate the ability of a mouse to clear a glucose load from the bloodstream, and to determine the effect of a therapeutic agent on this process.
Materials:
-
Diabetic mice (e.g., db/db mice, or diet-induced obese C57BL/6J mice).
-
AR231453 or Metformin.
-
Vehicle control (e.g., sterile water or saline).
-
Glucose solution (typically 20-50% in sterile water).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
Procedure:
-
Fasting: Mice are fasted for a period of 4-6 hours (or overnight, 16-18 hours, depending on the specific protocol) with free access to water.[15][16]
-
Acclimatization and Baseline: Mice are moved to a clean cage. A baseline blood glucose reading (t=0) is taken from the tail vein.
-
Compound Administration: The test compound (AR231453 or metformin) or vehicle is administered orally via gavage at the predetermined dose. This is typically done 30-60 minutes prior to the glucose challenge.
-
Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[15][16]
-
Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points, commonly 15, 30, 60, and 120 minutes after the glucose administration.[16][17] Blood is typically collected from a small incision at the tip of the tail.
-
Data Analysis: Blood glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC indicates improved glucose tolerance.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action for AR231453 in intestinal L-cells and pancreatic β-cells.
Caption: Primary mechanism of action for metformin in hepatocytes.
Experimental Workflow
Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metformin - Wikipedia [en.wikipedia.org]
- 8. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. IP Glucose Tolerance Test in Mouse [protocols.io]
AR231453: A Highly Selective GPR119 Agonist with Minimal Cross-Reactivity
AR231453 is a potent and orally available agonist for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. Extensive preclinical data demonstrates a remarkable selectivity of AR231453 for GPR119 with negligible interaction with a wide range of other GPCRs.
GPR119 activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells. This dual mechanism of action makes GPR119 an attractive therapeutic target. AR231453 has been instrumental as a tool compound for elucidating the physiological roles of GPR119.
Unparalleled Selectivity Profile
A key attribute of AR231453 is its exceptional selectivity for the GPR119 receptor. In comprehensive screening panels, AR231453 has been tested against more than 230 other G protein-coupled receptors and has been found to be inactive, underscoring its high specificity.[1] This high degree of selectivity is crucial for a therapeutic candidate as it minimizes the potential for off-target effects and associated adverse events.
While specific quantitative data from these extensive selectivity panels are not publicly available in the form of Ki or EC50 values for the screened off-targets, the qualitative assessment consistently points towards a lack of significant cross-reactivity. The primary mechanism of action of AR231453 is the activation of GPR119, leading to the stimulation of the Gαs signaling pathway and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Comparative Analysis
The development of highly selective GPR119 agonists is a continuing effort in the pharmaceutical industry. While direct comparative cross-reactivity data with other GPR119 agonists is scarce in the public domain, the reported profile of AR231453 sets a high benchmark for selectivity.
| Compound | Target | Selectivity Profile |
| AR231453 | GPR119 Agonist | Reported to be inactive against a panel of over 230 other GPCRs. |
| Other GPR119 Agonists | GPR119 Agonist | Selectivity data is often proprietary and not publicly detailed. |
Signaling Pathway and Experimental Workflow
The primary signaling pathway initiated by AR231453 upon binding to GPR119 involves the activation of Gαs, leading to the stimulation of adenylyl cyclase and the production of cAMP. This can be visualized in the following diagram:
References
A Comparative Guide to the In Vitro and In Vivo Potency of AR231453
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of AR231453, a selective agonist of the G protein-coupled receptor 119 (GPR119). The data presented is compiled from various studies to offer an objective overview of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action.
Data Presentation: Quantitative Analysis of AR231453 Potency
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of AR231453.
Table 1: In Vitro Potency of AR231453
| Assay Type | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7[1][2] |
| cAMP Accumulation | Not specified | EC50 | 0.68[1] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5[1][2] |
Table 2: In Vivo Efficacy of AR231453
| Animal Model | Dosage | Administration | Key Finding |
| Mice | 20 mg/kg | Oral | Markedly improved oral glucose tolerance, with efficacy similar to the sulfonylurea glyburide.[2] |
| Diabetic Mice (C57BL/6) | 10 mg/kg/day | Not specified | Achieved normoglycemia in 8 ± 3 days, compared to 16 ± 6 days in vehicle-treated mice.[3] |
| Diabetic KK/Ay mice | Not specified | Not specified | Highly responsive to AR231453, showing improved oral glucose tolerance.[4] |
Mechanism of Action: The GPR119 Signaling Pathway
AR231453 functions as a GPR119 agonist.[2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation by AR231453 initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The elevation in cAMP levels enhances glucose-dependent insulin secretion from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro cAMP Accumulation Assay
This protocol measures the ability of AR231453 to stimulate the production of intracellular cAMP in a cell-based assay.
-
Cell Line: HEK293 cells stably expressing human GPR119.
-
Materials:
-
HEK293-hGPR119 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like 1 mM IBMX)
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Prepare positive (e.g., 10 µM forskolin) and vehicle (DMSO) controls.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions, controls, and assay buffer.
-
Incubation: Incubate the plates at room temperature for the time specified by the cAMP detection kit manufacturer.
-
cAMP Detection: Following incubation, lyse the cells and measure intracellular cAMP levels using the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the AR231453 concentration to generate a dose-response curve.
-
Calculate the EC50 value using a suitable nonlinear regression model.
-
In Vitro Insulin Release Assay
This protocol assesses the effect of AR231453 on glucose-stimulated insulin secretion from pancreatic β-cells.
-
Cell Line: HIT-T15 (hamster β-cell line) or isolated mouse/rat islets.[1][2][5]
-
Materials:
-
HIT-T15 cells or isolated islets
-
Culture medium
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Glucose solutions (low and high concentrations)
-
AR231453
-
Insulin detection kit (e.g., ELISA)
-
-
Procedure:
-
Cell Culture/Islet Isolation: Culture HIT-T15 cells or isolate islets from rodents.
-
Pre-incubation: Pre-incubate cells/islets in KRBH buffer with a low glucose concentration.
-
Compound Preparation: Prepare solutions of AR231453 at various concentrations in KRBH buffer containing both low and high glucose.
-
Stimulation: Replace the pre-incubation buffer with the prepared compound solutions and incubate to allow for insulin secretion.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
-
Data Analysis:
-
Measure the insulin concentration in the collected samples using an appropriate assay.
-
Plot the insulin concentration against the AR231453 concentration to determine the dose-dependent effect on insulin release.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the impact of AR231453 on glucose homeostasis in an animal model.
-
Animal Model: Mice (e.g., C57BL/6).[2]
-
Materials:
-
Mice
-
AR231453
-
Vehicle control
-
Glucose solution
-
Glucometer and test strips
-
-
Procedure:
-
Fasting: Fast the mice overnight.
-
Compound Administration: Administer AR231453 (e.g., 20 mg/kg) or vehicle orally.[2]
-
Glucose Challenge: After a set time (e.g., 30 minutes), administer an oral glucose bolus.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the AR231453-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
-
References
Comparative Analysis of AR231453 and GLP-1 Receptor Agonists on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the GPR119 agonist, AR231453, and traditional Glucagon-Like Peptide-1 (GLP-1) receptor agonists on insulin secretion. The information presented herein is based on preclinical experimental data, highlighting key differences in their mechanisms of action and efficacy.
Executive Summary
GLP-1 receptor agonists are an established class of therapeutics for type 2 diabetes that directly stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. AR231453, a GPR119 agonist, also promotes glucose-dependent insulin secretion, but its mechanism of action is more complex and subject to scientific debate. Evidence suggests that AR231453 may act on pancreatic β-cells both directly and indirectly through the stimulation of GLP-1 release from intestinal L-cells. This dual mechanism presents a nuanced profile compared to the direct action of GLP-1 receptor agonists.
Data Presentation
Table 1: In Vitro Insulin Secretion from Pancreatic Islets
| Compound | Concentration | Glucose Condition | Species | Fold Increase in Insulin Secretion | Citation |
| AR231453 | 300 nM | 15 mM | Rat | Similar to GLP-1 | [1] |
| GLP-1 | Not Specified | 15 mM | Rat | Similar to AR231453 | [1] |
| AR231453 | 100-300 nM | High Glucose | Mouse | No significant enhancement | [2] |
| GLP-1 | 20 nM | 16.7 mM | Rat | 3-4 fold over glucose alone | [3] |
Table 2: In Vitro GLP-1 Secretion from Enteroendocrine L-Cells
| Compound | Cell Line | EC50 for GLP-1 Release | Glucose Dependence | Citation |
| AR231453 | GLUTag | 17 nM (in 10 mM glucose) | Independent | [4] |
| AR231453 | GLUTag | 78 nM (in 0 mM glucose) | Independent | [4] |
Table 3: In Vitro Potency on Respective Receptors
| Compound | Receptor | Cell Line | Assay | EC50 | Citation |
| AR231453 | GPR119 | HIT-T15 | cAMP Accumulation | 4.7 nM | [1] |
| AR231453 | GPR119 | HIT-T15 | Insulin Release | 3.5 nM | [1] |
Mechanisms of Action: A Comparative Overview
GLP-1 receptor agonists and AR231453 both culminate in the potentiation of glucose-stimulated insulin secretion (GSIS); however, their initial signaling cascades differ significantly.
GLP-1 Receptor Agonists directly bind to and activate the GLP-1 receptor on pancreatic β-cells. This receptor is coupled to a stimulatory G-protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP enhances insulin secretion in the presence of high glucose.
AR231453 acts as an agonist for the G protein-coupled receptor 119 (GPR119). The downstream effects of GPR119 activation are twofold and are a subject of ongoing research:
-
Direct Effect on Pancreatic β-Cells: Some studies suggest that GPR119 is expressed on pancreatic β-cells and that its activation by AR231453 directly leads to a Gαs-mediated increase in cAMP and subsequent potentiation of GSIS.[1]
-
Indirect Effect via GLP-1 Secretion: Other evidence indicates that the primary effect of AR231453 in vivo is the stimulation of GLP-1 release from enteroendocrine L-cells in the intestine.[2] This secreted GLP-1 then acts on the β-cell GLP-1 receptors in a paracrine or endocrine fashion to stimulate insulin secretion. This indirect mechanism is supported by findings where AR231453 failed to directly stimulate insulin secretion from isolated mouse islets.[2]
This potential dual mechanism of AR231453 contrasts with the singular, direct mechanism of GLP-1 receptor agonists.
Mandatory Visualization
Caption: Signaling pathways of GLP-1 receptor agonists and AR231453.
Caption: General experimental workflows for GSIS and GLP-1 secretion assays.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
Objective: To measure the effect of a test compound on insulin secretion from primary pancreatic islets in response to varying glucose concentrations.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, buffered with HEPES
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)
-
Test compounds (AR231453, GLP-1 receptor agonist)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat) and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase P solution.
-
Excise the pancreas and incubate at 37°C for 15-20 minutes.
-
Mechanically disrupt the digested tissue and purify islets using a density gradient (e.g., Histopaque).
-
Hand-pick islets under a stereomicroscope and culture overnight in RPMI-1640 medium.
-
-
GSIS Assay:
-
Transfer batches of 5-10 size-matched islets into individual wells of a 24-well plate.
-
Pre-incubate islets in KRBH with low glucose (2.8 mM) for 1 hour at 37°C.
-
Remove the pre-incubation buffer and add KRBH with low glucose (2.8 mM) with or without the test compound for 1 hour at 37°C. Collect the supernatant.
-
Wash the islets with KRBH and then add KRBH with high glucose (16.7 mM) with or without the test compound for 1 hour at 37°C. Collect the supernatant.
-
-
Insulin Measurement:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion to the number of islets or total insulin content.
-
GLP-1 Secretion from GLUTag Cells
Objective: To measure the effect of a test compound on GLP-1 secretion from an enteroendocrine L-cell line.
Materials:
-
GLUTag cell line
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Secretion buffer (e.g., KRBH) with or without glucose
-
Test compound (AR231453)
-
Active GLP-1 ELISA kit
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
Procedure:
-
Cell Culture:
-
Culture GLUTag cells in DMEM in a 24-well plate until they reach 80-90% confluency.
-
-
GLP-1 Secretion Assay:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in secretion buffer without glucose for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and add fresh secretion buffer containing the desired glucose concentration and the test compound (AR231453). Include a DPP-4 inhibitor in the buffer.
-
Incubate for 1-2 hours at 37°C.
-
-
GLP-1 Measurement:
-
Collect the supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Normalize GLP-1 secretion to total protein content of the cell lysate.
-
Conclusion
Both AR231453 and GLP-1 receptor agonists effectively enhance glucose-stimulated insulin secretion, a key therapeutic strategy for type 2 diabetes. However, their underlying mechanisms diverge. GLP-1 receptor agonists act directly and exclusively on the GLP-1 receptor on pancreatic β-cells. In contrast, AR231453, a GPR119 agonist, exhibits a more complex mode of action that likely involves both direct stimulation of β-cells and an indirect effect mediated by the release of GLP-1 from intestinal L-cells. The relative contribution of these two pathways for AR231453's overall effect on insulin secretion is a critical area of ongoing investigation and may have significant implications for its therapeutic profile, including potential for off-target effects and differing efficacy in various patient populations. Further research is warranted to fully elucidate the in vivo relevance of the dual mechanisms of GPR119 agonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Glucagon-Like Peptide-1 Induced Signaling and Insulin Secretion Do Not Drive Fuel and Energy Metabolism in Primary Rodent Pancreatic β-Cells | PLOS One [journals.plos.org]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of AR231453 and Sitagliptin in Animal Models
In the landscape of Type 2 Diabetes (T2D) therapeutics, novel agents targeting different mechanisms of glycemic control are of significant interest to researchers. This guide provides a comparative overview of the preclinical data for two such agents: AR231453, a GPR119 agonist, and sitagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor. While direct head-to-head preclinical studies are not available in the published literature, this guide synthesizes available data from animal models to offer a comparative perspective on their efficacy and mechanisms of action.
Mechanism of Action: Distinct Pathways to Glycemic Control
AR231453 and sitagliptin improve glycemic control through distinct molecular pathways. AR231453 is a potent and specific agonist for G protein-coupled receptor 119 (GPR119), which is predominantly expressed on pancreatic β-cells and intestinal L-cells[1][2]. Sitagliptin, on the other hand, is an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4)[3][4][5][6].
AR231453: As a GPR119 agonist, AR231453 directly stimulates pancreatic β-cells to enhance glucose-dependent insulin release[1][7][8]. Its activation of GPR119 on intestinal L-cells also promotes the secretion of glucagon-like peptide-1 (GLP-1)[2][9]. This dual action of directly stimulating insulin secretion and indirectly augmenting it through incretin release forms the basis of its therapeutic potential.
Sitagliptin: Sitagliptin's mechanism involves preventing the degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the DPP-4 enzyme[3][4][5]. By increasing the circulating levels of active incretins, sitagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells[3][4].
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sitagliptin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 6. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 7. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Validating the Specificity of AR231453 for GPR119 Over Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of AR231453, a potent G protein-coupled receptor 119 (GPR119) agonist. The data herein demonstrates the high specificity of AR231453 for GPR119, a key target in the research of type 2 diabetes and metabolic disorders.
AR231453 has been shown to be a highly selective agonist for GPR119, with studies indicating its inactivity against a large panel of other G protein-coupled receptors (GPCRs). One comprehensive screening found AR231453 to be inactive at over 230 other GPCRs, including all known pancreatic islet receptors, underscoring its specificity.[1] This selectivity is crucial for minimizing off-target effects and ensuring that its therapeutic actions are mediated solely through the intended GPR119 pathway.
Quantitative Analysis of AR231453 Activity on GPR119
The following table summarizes the in vitro efficacy of AR231453 in activating GPR119, as measured by cyclic AMP (cAMP) accumulation and insulin release assays.
| Assay Type | Cell Line/System | Parameter | Value (nM) |
| cAMP Accumulation | HEK293 cells expressing human GPR119 | EC50 | 4.7[1] |
| Insulin Release | HIT-T15 cells (hamster β-cell line) | EC50 | 3.5[1] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like AR231453 initiates a well-defined signaling cascade. GPR119 is coupled to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to downstream cellular responses, such as glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2][3]
Caption: GPR119 signaling cascade initiated by AR231453 binding.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation by AR231453.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) until they reach a confluency of 80-90%.
-
Cell Seeding: Cells are harvested and seeded into 384-well microplates at an appropriate density and incubated overnight.
-
Compound Preparation: Serial dilutions of AR231453 are prepared in an assay buffer, which typically contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. A positive control (e.g., forskolin) and a vehicle control (e.g., DMSO) are also prepared.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the prepared compound dilutions, positive control, or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Fluorescence Resonance Energy Transfer), or luminescence.
-
Data Analysis: The signal is plotted against the logarithm of the AR231453 concentration to generate a dose-response curve. The EC50 value is then calculated using a non-linear regression model.
Caption: Workflow for a typical cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line.
Methodology:
-
Cell Culture: An insulin-secreting cell line, such as HIT-T15 or MIN6, is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and grown to a suitable confluency.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate Buffer with 2.8 mM glucose) for 1-2 hours at 37°C to establish a basal state.
-
Stimulation: The pre-incubation buffer is replaced with fresh buffer containing either low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose, with and without various concentrations of AR231453. Cells are then incubated for 1-2 hours at 37°C.
-
Sample Collection: The supernatant from each well is collected to measure the amount of secreted insulin.
-
Insulin Measurement: The insulin concentration in the collected supernatants is quantified using a commercially available insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The measured insulin concentration is plotted against the AR231453 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect of the agonist on insulin secretion.
Conclusion
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AR 231453
For researchers, scientists, and drug development professionals handling AR 231453, a potent and selective GPR119 agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational planning of this compound disposal.
Important Note: The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier for detailed and compliant disposal instructions. Regulations for chemical waste disposal can vary significantly based on location.
Disposal Considerations for this compound
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
| Sewer/Drain Disposal | Prohibited |
| Solid Waste (Trash) Disposal | Prohibited |
| Container Type | Chemically compatible, leak-proof, and clearly labeled |
Step-by-Step Disposal Protocol for this compound
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are documented. Therefore, the standard and required procedure is collection and disposal via a certified hazardous waste management service.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, as well as grossly contaminated items such as weighing papers, pipette tips, and gloves, in a designated, leak-proof container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 733750-99-7
-
An indication of the hazards (e.g., "Potentially Toxic")
-
The accumulation start date
-
4. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.[2]
-
Ensure containers are kept closed except when adding waste.[2]
5. Disposal:
-
Once a waste container is full, or in accordance with your laboratory's procedures, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[3]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound.
This guide is intended to provide a foundational understanding of the disposal procedures for this compound. Adherence to institutional and regulatory guidelines is paramount for ensuring safety and compliance.
References
Essential Safety and Operational Guide for Handling AR 231453
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AR 231453, a potent and selective GPR119 agonist. It includes detailed operational protocols and a comprehensive disposal plan to ensure the safety of laboratory personnel and compliance with standard regulations.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to adhere to the following personal protective equipment guidelines to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask if handling the powder form to avoid inhalation. In case of significant aerosolization, a respirator may be necessary. |
General Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Food and Drink: Do not eat, drink, or smoke in areas where this compound is handled or stored.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Storage Temperature | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term storage. |
| Incompatible Materials | Keep away from strong oxidizing agents. |
| Handling | Minimize dust generation and accumulation when handling the solid form. Use non-sparking tools. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
cAMP Accumulation Assay
This protocol measures the increase in intracellular cyclic adenosine monophosphate (cAMP) levels in response to GPR119 activation by this compound.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Forskolin)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions of the positive control and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Assay: a. Remove the culture medium from the wells. b. Add the prepared compound dilutions, positive control, or vehicle control to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Following incubation, measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line.
Materials:
-
Insulin-secreting cell line (e.g., MIN6 or HIT-T15 cells)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Seeding: Culture and seed the insulin-secreting cells into 24-well plates and grow to a suitable confluency.
-
Pre-incubation: a. Wash the cells with a pre-warmed, glucose-free KRBB. b. Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
Treatment: a. Remove the pre-incubation buffer. b. Add KRBB containing either low or high glucose, along with different concentrations of this compound or a vehicle control. c. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Supernatant Collection: After incubation, collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the this compound concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect on insulin secretion.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling pathway activated by this compound and a general experimental workflow for its characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
